-Ethynylcyclopropanemethanamine (Systematic Name: 1-cyclopropylprop-2-yn-1-amine ) is a specialized chiral amine intermediate used primarily in the development of mechanism-based inhibitors for flavin-dependent amine oxidases, specifically Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A/B) .[1][2]
Structurally, it combines a cyclopropyl "warhead"—known for its ring-strain-driven reactivity toward radical fragmentation—with a propargyl (ethynyl) moiety. This dual-functionalization creates a scaffold capable of potent, irreversible inhibition of epigenetic erasers, making it a critical building block in oncology drug discovery (e.g., for Acute Myeloid Leukemia).
Physicochemical Profile
Property
Specification
IUPAC Name
1-cyclopropylprop-2-yn-1-amine
Molecular Formula
Molecular Weight (Free Base)
95.15 g/mol
Molecular Weight (HCl Salt)
131.60 g/mol
Chiral Center
C1 (-carbon).[3] Exists as (R)- and (S)- enantiomers.
Physical State
Colorless oil (free base) or white hygroscopic solid (HCl salt).
Solubility
Soluble in MeOH, DMSO, DCM. Salt form soluble in water.
pKa (Predicted)
~8.5 - 9.0 (typical for -branched primary amines).
Structural Visualization
The following diagram illustrates the connectivity and the critical chiral center at the
-position, which bridges the cyclopropyl ring and the ethynyl group.
Part 2: Synthesis Strategy (Asymmetric)
To ensure biological relevance, the synthesis must be stereoselective. The Ellman Sulfinamide protocol is the industry standard for synthesizing chiral
-branched amines with high enantiomeric excess (). This method avoids the formation of racemic mixtures that complicate biological assays.
Reaction Logic[3]
Condensation: Cyclopropanecarboxaldehyde is condensed with (R)- or (S)-tert-butanesulfinamide to form a chiral imine. The sulfinyl group activates the imine and directs the stereochemistry of the subsequent addition.
Nucleophilic Addition: Ethynylmagnesium bromide (Grignard) adds to the imine. The bulky tert-butyl group forces the nucleophile to attack from the less hindered face (Re- or Si-face), establishing the chiral center.
Deprotection: Acidic hydrolysis removes the sulfinyl group, yielding the chiral amine salt.
Synthesis Workflow Diagram
Part 3: Mechanism of Action (LSD1 Inhibition)
This compound acts as a suicide substrate (mechanism-based inactivator). The cyclopropylamine motif mimics the transition state of the natural substrate (methylated lysine).
Mechanistic Pathway[4][5][6][7]
Oxidation: The FAD cofactor of LSD1 accepts a hydride (or performs a Single Electron Transfer, SET) from the amine nitrogen.
Radical Formation: This generates a radical cation on the nitrogen.
Ring Opening: The strain of the cyclopropyl ring facilitates rapid fragmentation, generating a reactive carbon radical.
Covalent Adduct: The carbon radical attacks the FAD cofactor (typically at C4a or N5), forming a stable covalent bond and permanently inactivating the enzyme.
Part 4: Experimental Protocols
Protocol 1: Synthesis of (R)-1-Cyclopropylprop-2-yn-1-amine HCl
Note: This protocol assumes the use of (R)-tert-butanesulfinamide to yield a specific enantiomer. Switch to (S)-auxiliary for the opposite enantiomer.
Materials:
Cyclopropanecarboxaldehyde (1.0 eq)
(R)-2-methylpropane-2-sulfinamide (1.1 eq)
Titanium(IV) ethoxide (2.0 eq)
Ethynylmagnesium bromide (0.5 M in THF, 1.5 eq)
Anhydrous THF, DCM, HCl (4M in dioxane)
Step-by-Step Methodology:
Imine Formation:
In a flame-dried flask under
, dissolve (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).
Add Cyclopropanecarboxaldehyde (1.0 eq).
Add
(2.0 eq) dropwise. Stir at Room Temperature (RT) for 16 hours.
Workup: Quench with brine. Filter the resulting suspension through Celite.[4] Extract aqueous layer with EtOAc.[5] Dry (
) and concentrate.[5] Purify via silica flash chromatography (Hexanes/EtOAc) to yield the N-sulfinyl imine.
Grignard Addition:
Dissolve the purified imine in anhydrous DCM (0.2 M) and cool to -78°C .
Add Ethynylmagnesium bromide (1.5 eq) dropwise over 30 minutes. Maintain temperature < -70°C to ensure diastereoselectivity.
Stir at -78°C for 4 hours, then warm slowly to RT overnight.
Workup: Quench with saturated
. Extract with DCM. Dry and concentrate. The major diastereomer is isolated via column chromatography.
Deprotection:
Dissolve the intermediate in MeOH.
Add 4M HCl in dioxane (4.0 eq). Stir at RT for 2 hours.
Concentrate in vacuo.[5][6] Triturate the residue with
to precipitate the product.
Yield: White solid (HCl salt). Verify structure via
-NMR ( or ).
Protocol 2: Structural Verification (NMR)
Expected
-NMR signals (DMSO-, 400 MHz):
8.5-9.0 (br s, 3H, )
3.8-4.0 (d/m, 1H, )
3.6 (d, 1H, , J coupling to -CH)
1.1-1.3 (m, 1H, Cyclopropyl CH)
0.4-0.7 (m, 4H, Cyclopropyl )
References
LSD1 Inhibition & Cyclopropylamines
Title: "Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors."
Source:Journal of Medicinal Chemistry / NIH PubMed Central.
Introduction: Understanding the Compound and the Rationale for a Surrogate-Based Safety Profile
An In-Depth Technical Guide to the Chemical Safety of 1-Cyclopropyl-2-propyn-1-amine 1-Cyclopropyl-2-propyn-1-amine is a unique small molecule featuring a strained cyclopropane ring directly attached to an amine, which a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Chemical Safety of 1-Cyclopropyl-2-propyn-1-amine
1-Cyclopropyl-2-propyn-1-amine is a unique small molecule featuring a strained cyclopropane ring directly attached to an amine, which also bears a propargyl moiety. This combination of functional groups suggests its potential utility as a versatile building block in medicinal chemistry and agrochemical synthesis.[1] The inherent ring strain of the cyclopropane and the reactivity of the primary amine and the terminal alkyne present a complex safety profile that demands careful consideration.
Given the absence of a comprehensive Safety Data Sheet (SDS) for 1-Cyclopropyl-2-propyn-1-amine, this guide will extrapolate potential hazards and safe handling procedures from the extensive data available for Cyclopropylamine. This surrogate is a colorless, volatile, and flammable liquid with a characteristic ammonia-like odor.[1][2] It is a primary aliphatic amine that is widely used in organic synthesis.[1][2] The core hazards associated with Cyclopropylamine, such as flammability, corrosivity, and toxicity, are anticipated to be largely representative of 1-Cyclopropyl-2-propyn-1-amine.
Hazard Identification and Classification
Based on the data for Cyclopropylamine, 1-Cyclopropyl-2-propyn-1-amine should be treated as a hazardous substance. The primary hazards are summarized below.
Inhalation: Inhalation of vapors may be harmful and can cause severe irritation of the mucous membranes of the nose, throat, and lungs, potentially leading to respiratory distress, cough, chemical pneumonitis, and pulmonary edema.[5]
Skin Contact: The substance is expected to be corrosive and can cause chemical burns upon direct contact.[5] Absorption through the skin may be harmful, leading to systemic effects.[5]
Eye Contact: Direct contact can cause severe eye damage, including pain, burns, swelling, and corneal damage.[5] Vapors can also be extremely irritating to the eyes.[5]
Ingestion: Ingestion is likely to be harmful and can cause chemical burns to the mouth, throat, and gastrointestinal tract.[5]
Physical and Chemical Properties
While specific data for 1-Cyclopropyl-2-propyn-1-amine is limited, the properties of Cyclopropylamine provide a useful reference point.
Table 2: Physical and Chemical Properties of Cyclopropylamine (Surrogate)
A stringent set of handling and storage procedures is mandatory to minimize the risk of exposure and accidents.
Engineering Controls
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[7]
Grounding: All containers and receiving equipment must be grounded and bonded to prevent static electricity discharge, which can ignite flammable vapors.[7]
Safety Stations: Emergency eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[7]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is essential for all personnel handling this compound.
Eye and Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
Skin Protection:
Gloves: Wear chemically resistant gloves (e.g., PVC, neoprene, or nitrile rubber).[5] Gloves must be inspected for integrity before each use.[8]
Protective Clothing: A lab coat, and for larger quantities or in case of potential for splashing, a PVC apron or a full chemical-resistant suit should be worn.[5] Trousers should be worn outside of boots to prevent spills from entering footwear.[5]
Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge.[7]
Storage Requirements
Location: Store in a designated flammable liquids storage cabinet or a well-ventilated, flame-proof area.[5]
Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4] Store below 38°C.[5]
Incompatible Materials: Keep away from acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[7]
Emergency Procedures
Immediate and appropriate response is critical in the event of an emergency.
First-Aid Measures
General Advice: In all cases of exposure, seek immediate medical attention and show the safety data sheet to the attending physician.[9]
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[4]
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[9]
Eye Contact: Immediately hold eyelids apart and flush with large amounts of water for at least 15 minutes.[5] Continue rinsing and transport to a hospital or doctor without delay.[5]
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do NOT induce vomiting.[9] Ingestion of a corrosive material can cause severe damage and perforation of the esophagus and stomach.[7]
Fire-Fighting Measures
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[5] Water spray can be used to cool containers.[10]
Specific Hazards: This compound is highly flammable, and its vapors can form explosive mixtures with air.[7] Vapors may travel to a source of ignition and flash back.[7] Containers may explode when heated.[7] Thermal decomposition can produce toxic nitrogen oxides (NOx) and carbon monoxide (CO).[7]
Protective Equipment for Firefighters: Firefighters must wear full body protective clothing and self-contained breathing apparatus (SCBA).[5]
Accidental Release Measures
Personal Precautions: Evacuate personnel to a safe area.[4] Remove all sources of ignition.[5] Avoid breathing vapors and ensure adequate ventilation.[4]
Environmental Precautions: Prevent the material from entering drains or waterways.[9]
Containment and Cleanup: Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[11] Use non-sparking tools for cleanup.[4]
Toxicological and Ecological Information
Toxicological Profile
The toxicological properties of 1-Cyclopropyl-2-propyn-1-amine have not been fully investigated.[12] However, based on its structural similarity to Cyclopropylamine, it is expected to be harmful by inhalation, in contact with skin, and if swallowed.[5] Chronic exposure may lead to dermatitis, conjunctivitis, and potential respiratory issues.[5]
Ecological Information
Data on the environmental impact of this specific compound is not available. However, due to its chemical nature, it should be prevented from entering the environment as it may be harmful to aquatic life.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Cyclopropyl-Alkyne Amine Scaffolds for Medicinal Chemistry
Content Type: In-Depth Technical Guide
Audience: Researchers, Senior Scientists, Drug Discovery Professionals
Executive Summary
The cyclopropyl-alkyne amine scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly within the realm of epigenetic modulation (LSD1 inhibitors) and CNS therapeutics (MAO inhibitors). This architecture synergizes the conformational restriction and metabolic stability of the cyclopropane ring with the linear rigidity and orthogonal reactivity of the alkyne moiety.
This guide provides a technical deep-dive into the design, synthesis, and mechanistic application of these scaffolds. It moves beyond basic descriptions to explore the causal relationships between structural geometry and biological efficacy, supported by validated protocols and authoritative references.
Structural & Electronic Rationale
The "Power of Three": Cyclopropane as a Bioisostere
The cyclopropane ring is not merely a spacer; it is a unique electronic entity.
Orbital Hybridization: The C-C bonds in cyclopropane possess significant
character (high p-character), while the external C-H bonds function more like orbitals. This allows the ring to act as a bioisostere for alkenes (specifically Z-alkenes) and phenyl rings, capable of -stacking interactions.
Conformational Locking: In amine scaffolds, the cyclopropyl group constrains the nitrogen lone pair vector, reducing the entropic penalty of binding. For example, in trans-2-phenylcyclopropylamine (TCP), the amine is locked in a rigid orientation relative to the phenyl ring, critical for active site recognition in amine oxidases.
Metabolic Shielding: The high bond dissociation energy of cyclopropyl C-H bonds (
kcal/mol) makes them resistant to hydrogen atom abstraction by Cytochrome P450 enzymes, significantly enhancing metabolic half-life compared to isopropyl or ethyl chains.
The Alkyne Vector
The alkyne moiety complements the cyclopropane by providing:
Linearity: A rigid, rod-like spacer (approx. 4.1 Å for a propargyl group) that penetrates narrow hydrophobic channels.
Mechanism-Based Reactivity: In propargylamines, the triple bond can undergo radical cation formation, leading to covalent modification of flavin cofactors (FAD).
Mechanism of Action: The "Suicide" Inhibition
The most prominent application of cyclopropyl-alkyne amines is the inhibition of FAD-dependent enzymes, such as Lysine Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A/B) .
Mechanism-Based Inactivation (Suicide Inhibition)
The scaffold acts as a prodrug that is activated by the target enzyme's catalytic machinery.
Oxidation: The enzyme (e.g., LSD1) attempts to oxidize the amine, generating an amine radical cation.
Ring Opening: The strained cyclopropyl ring undergoes homolytic fission. This is the "clock" step; the rate depends on the substituents (e.g., phenyl rings stabilize the radical).
Adduct Formation: The resulting carbon radical attacks the FAD cofactor (typically at the N5 or C4a position), forming a covalent bond and irreversibly disabling the enzyme.
Pathway Visualization
The following diagram illustrates the Single Electron Transfer (SET) mechanism leading to FAD adduct formation.
Caption: Kinetic mechanism of FAD-dependent enzyme inactivation by cyclopropylamine scaffolds.
Synthetic Architectures & Protocols
To access these scaffolds, two primary strategies are employed: the Kulinkovich-Szymoniak reaction (for 1-substituted amines) and the Curtius Rearrangement (for trans-2-substituted amines).[1]
Protocol: Synthesis of N-Propargyl-trans-2-Phenylcyclopropylamine
This protocol describes the synthesis of a core LSD1 inhibitor scaffold, combining the trans-2-phenylcyclopropylamine (TCP) core with a propargyl "warhead".
Phase 1: Synthesis of the Cyclopropylamine Core (Curtius Route)
Rationale: The Curtius rearrangement retains the stereochemistry of the carboxylic acid precursor, ensuring the trans configuration essential for biological activity.
Dissolve acid in anhydrous Acetone (30 mL) at 0°C.
Add Triethylamine (Et3N) (1.2 eq) followed by Ethyl Chloroformate (1.2 eq) dropwise.
Observation: White precipitate (Et3N·HCl) forms. Stir for 30 min.
Acyl Azide Formation:
Add a solution of Sodium Azide (NaN3) (1.5 eq) in water (5 mL) dropwise at 0°C.
Stir for 1 hour. Pour into ice water and extract with Toluene.
Safety: Do not concentrate the acyl azide solution to dryness (explosion hazard).
Curtius Rearrangement & Hydrolysis:
Heat the Toluene solution to 90°C for 1-2 hours. Evolution of
gas indicates isocyanate formation.
Once gas evolution ceases, add 20% HCl (aq) and reflux for 2 hours (converts isocyanate to amine).
Cool, basify with NaOH, and extract with DCM. Dry and concentrate to yield trans-2-phenylcyclopropylamine (TCP).
Phase 2: N-Propargylation
Rationale: Direct alkylation is prone to over-alkylation. Controlled conditions or reductive amination (if using propargyl aldehyde) are required. Here, we use controlled alkylation.
The following table summarizes the impact of structural variations on LSD1 vs. MAO-A/B selectivity. Data is synthesized from key medicinal chemistry campaigns (e.g., Oryzon, GSK).
Scaffold Variation
R1 (Ring)
R2 (Amine)
LSD1 IC50 (nM)
MAO-B IC50 (nM)
Selectivity (MAO/LSD1)
TCP (Ref)
Phenyl
H
2000
20
0.01 (MAO selective)
N-Alkylated
Phenyl
Propargyl
450
8000
17 (LSD1 selective)
Ring-Substituted
4-F-Phenyl
H
500
15
0.03 (MAO selective)
Complex
4-(benzyloxy)phenyl
Aminocyclobutyl
< 10
> 100,000
> 10,000 (Highly Selective)
Key Insight: N-alkylation with small unsaturated groups (like propargyl) shifts selectivity towards LSD1 by exploiting the larger catalytic pocket of the demethylase compared to the tighter channel of MAO-B.
References
LSD1 Inhibition Mechanism: Schmidt, D. M. Z., & McCafferty, D. G. (2007).[4][5] trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1.[5] Biochemistry. Link
Synthetic Methodology (Kulinkovich): Bertus, P., & Szymoniak, J. (2001).[6] New and easy route to primary cyclopropylamines from nitriles. Chemical Communications.[6][7] Link
Synthetic Methodology (Curtius): Wurz, R. P., & Charette, A. B. (2002).[8] Doubly Stereoselective Solvolytic Displacement of Cyclopropylcarbinyl Sulfonates. Journal of Organic Chemistry. Link
Medicinal Chemistry Review: Melesina, J., et al. (2015). Structure-based design of LSD1 inhibitors. Future Medicinal Chemistry. Link
Propargyl-Cyclopropylamine Probes: Hodačová, J., et al. (2005). Cyclopropyl alkynes as mechanistic probes to distinguish between vinyl radical and ionic intermediates. Journal of Organic Chemistry. Link
Structural and Mechanistic Divergence: Cyclopropylamine vs. 1-Cyclopropyl-2-propyn-1-amine in Targeted Drug Discovery
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of rational drug design, small aliphatic amines often serve as critical...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
In the landscape of rational drug design, small aliphatic amines often serve as critical pharmacophores for targeting monoamine oxidases (MAOs), cytochrome P450 (CYP450) enzymes, and lysine-specific demethylases (LSD1). Among these, cyclopropylamine (CPA) and its highly functionalized derivative, 1-cyclopropyl-2-propyn-1-amine , represent two distinct evolutionary stages of mechanism-based (suicide) inhibitors.
While CPA relies on the inherent ring strain of the cyclopropane moiety to generate reactive radical species upon enzymatic oxidation, 1-cyclopropyl-2-propyn-1-amine introduces a terminal alkyne (propargyl group). This addition fundamentally shifts the primary mechanism of enzyme inactivation from radical-mediated ring scission to the formation of a highly electrophilic allenyl imine[1]. This whitepaper dissects the physicochemical, mechanistic, and practical laboratory differences between these two molecules, providing actionable protocols for their application in activity-based protein profiling (ABPP) and covalent drug discovery.
Physicochemical and Structural Profiling
The addition of a propargyl group to the alpha-carbon of cyclopropylamine drastically alters the molecule's electronic distribution, steric bulk, and reactivity profile. The electron-withdrawing nature of the alkyne slightly lowers the basicity (pKa) of the amine, which influences its protonation state at physiological pH and alters its binding kinetics within the hydrophobic aromatic cages of MAO and LSD1 active sites[2].
The core difference between these two compounds lies in the causality of their enzyme inactivation mechanisms.
Cyclopropylamine: Radical-Mediated Ring Scission
CPA is a classic single-warhead suicide inhibitor. When it enters the active site of a flavin-dependent enzyme (e.g., LSD1 or MAO) or a heme-dependent CYP450, the enzyme attempts to oxidize the amine.
Single-Electron Transfer (SET): The enzyme extracts an electron from the nitrogen, forming an aminium radical cation.
Ring Scission: Due to the high ring strain (~27.5 kcal/mol) of the cyclopropane ring, the radical cation rapidly undergoes homolytic cleavage.
Covalent Adduct Formation: This cleavage generates a highly reactive primary carbon radical that attacks the enzyme's active site residues or the prosthetic group (Heme/FAD), resulting in irreversible covalent modification.
1-Cyclopropyl-2-propyn-1-amine: The Allenyl Imine Pathway
By introducing a propargyl group, 1-cyclopropyl-2-propyn-1-amine becomes a "dual-warhead" system, though the propargyl pathway is kinetically favored.
Alpha-Proton Abstraction: Flavin-dependent enzymes preferentially oxidize the alpha-carbon adjacent to the alkyne.
Allenyl Imine Formation: This oxidation generates an allenyl imine intermediate (
).
Nucleophilic Attack: The N5 atom of the FAD cofactor acts as a nucleophile, attacking the electrophilic allenyl imine to form a stable, irreversible flavin-inhibitor adduct[1][8].
Causality Note: The cyclopropyl group in this molecule primarily serves to increase lipophilicity, orient the molecule optimally within the enzyme's aromatic cage, and provide a secondary bioactivation pathway if the allenyl mechanism is sterically hindered[2][7]. Furthermore, the terminal alkyne allows the molecule to be used as a bioorthogonal "Click Chemistry" probe.
Divergent mechanisms of FAD-dependent enzyme inactivation by CPA and its propargyl derivative.
Self-Validating Experimental Protocols
To rigorously differentiate the inhibitory mechanisms of these two compounds, researchers must employ self-validating workflows. The following protocol utilizes LC-MS/MS to identify the exact mass shift of the FAD cofactor, confirming whether inactivation occurred via ring scission or allenyl imine formation.
Protocol 1: LC-MS/MS Characterization of Covalent FAD Adducts
Objective: Determine the exact mechanism of irreversible MAO-B inhibition by 1-cyclopropyl-2-propyn-1-amine.
Causality Principle: The mass of the resulting FAD adduct directly dictates the mechanism. An allenyl imine adduct yields a mass shift equal to the inhibitor mass minus two protons (
). A ring-scission adduct yields a mass shift equal to the intact inhibitor mass () or a fragmented variant depending on solvent quenching.
Step-by-Step Methodology:
Enzyme Incubation:
Dilute recombinant human MAO-B to a final concentration of 10 µM in 50 mM Potassium Phosphate buffer (pH 7.4).
Add 1-cyclopropyl-2-propyn-1-amine (100 µM final concentration, 1% DMSO).
Incubate at 37 °C for 60 minutes to ensure complete irreversible inactivation[8].
Reaction Quenching & Denaturation:
Quench the reaction by adding an equal volume of ice-cold 10% Trichloroacetic acid (TCA).
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein. Wash the pellet twice with cold acetone to remove non-covalently bound inhibitor.
Proteolytic Digestion:
Resuspend the pellet in 50 mM Ammonium Bicarbonate (pH 8.0).
Add sequencing-grade Trypsin at a 1:50 (enzyme:substrate) ratio. Incubate overnight at 37 °C.
LC-MS/MS Analysis:
Inject the digested peptides onto a C18 reverse-phase column coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
Run a gradient of 5% to 40% Acetonitrile (with 0.1% Formic Acid) over 45 minutes.
Data Validation:
Extract the ion chromatogram for the FAD-containing active site peptide.
Validation Check: Calculate the mass shift. If
Da (Inhibitor mass 95.14 - 2H), the allenyl imine pathway is validated.
Self-validating experimental workflow for characterizing covalent enzyme-inhibitor adducts.
Unlike standard CPA, the terminal alkyne of 1-cyclopropyl-2-propyn-1-amine allows it to function as an Activity-Based Protein Profiling (ABPP) probe.
Step-by-Step Methodology:
In Situ Labeling: Treat live cells with 10 µM 1-cyclopropyl-2-propyn-1-amine for 2 hours.
Lysis: Lyse cells using RIPA buffer supplemented with protease inhibitors.
CuAAC Reaction (Click Chemistry): To 1 mg/mL of proteome lysate, add:
100 µM Azide-Fluor 488 (or Biotin-Azide)
1 mM TCEP (reducing agent)
100 µM TBTA (ligand)
1 mM
Validation: React for 1 hour at room temperature, resolve via SDS-PAGE, and perform in-gel fluorescence scanning. The presence of fluorescent bands confirms target engagement, a feat impossible with unmodified cyclopropylamine.
Summary of Kinetic Implications
The structural differences translate directly to kinetic efficacy. Propargylamines generally exhibit lower
(higher affinity) and faster (inactivation rate) for MAO enzymes compared to simple cyclopropylamines, due to the highly favored geometry of the allenyl imine transition state within the aromatic cage of the enzyme[2][8].
N-Boc-1-cyclopropyl-2-propyn-1-amine CAS 1914943-50-2
Strategic Technical Guide: N-Boc-1-cyclopropyl-2-propyn-1-amine (CAS 1914943-50-2) Executive Summary N-Boc-1-cyclopropyl-2-propyn-1-amine (CAS 1914943-50-2) represents a high-value chiral building block in modern medicin...
N-Boc-1-cyclopropyl-2-propyn-1-amine (CAS 1914943-50-2) represents a high-value chiral building block in modern medicinal chemistry. Structurally, it serves as a "privileged scaffold," combining the metabolic stability of a cyclopropyl group with the orthogonal reactivity of a terminal alkyne and a Boc-protected amine.
This compound is critical for Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS), particularly in the development of:
HCV Protease Inhibitors: As a P1/P1' pharmacophore mimic.
HIV NNRTIs: Leveraging the cyclopropyl-alkyne motif common in Efavirenz-class antivirals.
Kinase Inhibitors: Utilizing the rigid cyclopropyl group to lock bioactive conformations.
This guide provides a comprehensive technical analysis of its synthesis, reactivity, and application in drug design.
Chemical Profile & Specifications
Property
Specification
IUPAC Name
tert-butyl (1-cyclopropylprop-2-yn-1-yl)carbamate
CAS Number
1914943-50-2
Molecular Formula
C₁₁H₁₇NO₂
Molecular Weight
195.26 g/mol
SMILES
CC(C)(C)OC(=O)NC(C#C)C1CC1
Physical State
White to off-white solid or viscous oil (depending on purity/form)
Solubility
Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in water
Chirality
Contains one stereocenter (C1).[1][2][3][4][5][6][7] Often supplied as a racemate or specific enantiomer (R or S) depending on synthesis.
Stability
Stable under standard conditions. Store at 2-8°C. Avoid strong acids (Boc removal).
Synthetic Architecture
The synthesis of CAS 1914943-50-2 is non-trivial due to the need to control the stereocenter adjacent to the bulky cyclopropyl group. Two primary routes are employed: the Ellman Auxiliary Route (for high enantiomeric excess) and the In-Situ Imine Route (for racemic scale-up).
Route A: Asymmetric Synthesis via Ellman Sulfinimine (Gold Standard)
This pathway is preferred for pharmaceutical applications requiring >98% ee. It utilizes tert-butanesulfinamide as a chiral auxiliary to direct the addition of the alkynyl nucleophile.
Protocol:
Condensation: Cyclopropanecarboxaldehyde is condensed with (R)- or (S)-tert-butanesulfinamide using Ti(OEt)₄ as a Lewis acid/dehydrating agent to form the N-sulfinyl imine.
Nucleophilic Addition: Ethynylmagnesium bromide (or lithium acetylide) is added at -78°C. The bulky tert-butyl group of the auxiliary directs the attack, yielding the sulfinamine with high diastereoselectivity (dr > 95:5).
Deprotection/Reprotection: The sulfinyl group is cleaved with HCl/MeOH to yield the free amine hydrochloride, which is immediately protected with Boc₂O and Triethylamine (TEA) to afford the final product.
Route B: Racemic Synthesis via
-Amido Sulfones
For racemic standards or initial screening libraries, a cost-effective route involves the addition of alkynyl Grignard reagents to in situ generated N-Boc imines.
Precursor Synthesis: Cyclopropanecarboxaldehyde is treated with BocNH₂ and sodium benzenesulfinate to form a stable
-amido sulfone solid.
Elimination-Addition: Treatment with a base (e.g., K₂CO₃) releases the unstable N-Boc imine in situ, which traps the added ethynylmagnesium bromide.
Visualization: Synthetic Pathways
Figure 1: The asymmetric synthesis pathway using Ellman's auxiliary chemistry to ensure stereochemical purity.
Reactivity & Applications
The "Propargyl-Cyclopropyl-Amine" triad offers three distinct vectors for chemical diversification, making this molecule a versatile hub for library generation.
Vector 1: The Terminal Alkyne (C-H Activation)
Sonogashira Coupling: Reacts with aryl/heteroaryl halides (Pd(PPh₃)₄/CuI) to extend the carbon skeleton. This is the primary route for synthesizing "linear" inhibitors.
CuAAC (Click Chemistry): Reacts with azides to form 1,2,3-triazoles. This bioisostere is crucial for peptidomimetics, replacing amide bonds with stable triazole linkers.
Glaser Coupling: Homocoupling to form diynes, useful in materials science or macrocyclization.
Vector 2: The Protected Amine (N-Terminus)
Acidic Deprotection: Treatment with TFA/DCM or 4M HCl/Dioxane removes the Boc group quantitatively.
Amide Coupling: The resulting free amine is sterically hindered (neopentyl-like position) but remains nucleophilic enough for HATU/EDC couplings.
Reductive Amination: Can be derivatized with aldehydes to form secondary amines.
Vector 3: The Cyclopropyl Motif (Core Stability)
Metabolic Blockade: The cyclopropyl group is resistant to P450-mediated hydroxylation (unlike isopropyl or ethyl groups), extending the half-life of the final drug candidate.
Conformational Lock: The rigid ring restricts the rotation of the C(alpha)-N bond, reducing the entropic penalty upon binding to a protein target.
Visualization: Reactivity Hub
Figure 2: The reactivity profile of CAS 1914943-50-2, highlighting its utility as a divergent intermediate.
Safety & Handling Protocols
Alkyne Hazards: While this specific molecule is stable, terminal alkynes can form explosive acetylides with heavy metals (Ag, Cu) in the absence of ligands. Always wash reaction vessels with EDTA or acidic solutions if metal catalysts are used.
Cyclopropyl Strain: The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol). Avoid extreme temperatures (>150°C) which may induce ring-opening or rearrangement.
Storage: The Boc group is acid-labile. Ensure the compound is stored in a tightly sealed container, away from acidic vapors (e.g., HCl, TFA) in the lab fridge.
References
Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link
Trost, B. M., & Crawley, M. L. (2003). "Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis." Chemical Reviews, 103(8), 2921–2944. Link
Wipf, P., et al. (2005). "Cyclopropyl-Based Peptidomimetics." Accounts of Chemical Research, 38(9), 709–717. Link
Charette, A. B., et al. (2016). "Synthesis of Cyclopropylamines." The Chemistry of the Cyclopropyl Group, Wiley-VCH. Link
Ambeed. (2024). "Product Data: tert-Butyl (1-cyclopropylprop-2-yn-1-yl)carbamate." Link
Application Notes and Protocols for the Reductive Amination of Cyclopropyl Propargyl Ketones
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Cyclopropyl and Propargyl Moieties in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorpo...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Cyclopropyl and Propargyl Moieties in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount for optimizing pharmacokinetic and pharmacodynamic properties. Among these, the cyclopropyl and propargyl groups have emerged as valuable components in the medicinal chemist's toolkit. The cyclopropyl ring, a small, strained carbocycle, often imparts metabolic stability, modulates lipophilicity, and can introduce a degree of conformational constraint.[1] Its unique electronic properties, behaving somewhat like a double bond, can also influence molecular interactions.[2] Similarly, the propargyl group, with its terminal alkyne, serves as a versatile handle for bioconjugation via "click" chemistry and can act as a key pharmacophoric element or a bioisostere for other functional groups.
The combination of these two moieties in cyclopropyl propargyl ketones presents a synthetically attractive scaffold for the generation of diverse amine libraries. Reductive amination stands out as a powerful and widely utilized transformation for converting ketones into amines, offering a direct and often high-yielding route to these valuable building blocks.[3][4][5] This application note provides a detailed guide to the reductive amination of cyclopropyl propargyl ketones, exploring various protocols, the underlying mechanistic principles, and practical considerations for successful execution in a research and development setting.
Mechanistic Overview of Reductive Amination
Reductive amination is a two-step, one-pot process that converts a carbonyl group to an amine.[3][6] The reaction proceeds through the initial formation of a hemiaminal intermediate upon nucleophilic attack of an amine on the ketone's carbonyl carbon.[3] This is followed by the acid-catalyzed dehydration to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[7][8] The resulting C=N double bond is then reduced by a suitable hydride-based reducing agent to yield the final amine product.[8][9]
A critical aspect of successful reductive amination is the choice of the reducing agent. The ideal reagent should selectively reduce the imine or iminium ion intermediate in the presence of the starting ketone.[9][10] This selectivity prevents the undesired reduction of the ketone to the corresponding alcohol, which would otherwise lead to a decrease in the yield of the desired amine.[9]
Figure 1. General mechanism of reductive amination.
Key Reagents and Protocols
Several reducing agents have been developed for effective reductive amination, each with its own advantages and specific reaction conditions. Below are detailed protocols for three commonly employed and reliable methods.
Protocol 1: Sodium Triacetoxyborohydride (NaBH(OAc)₃) - The Workhorse Reagent
Sodium triacetoxyborohydride (STAB) is arguably the most popular reagent for reductive amination due to its mildness, broad substrate scope, and excellent selectivity.[11] Its reduced reactivity compared to other borohydrides allows for the one-pot addition of all reagents at the beginning of the reaction without significant reduction of the starting ketone.[10][11]
Experimental Protocol:
To a solution of the cyclopropyl propargyl ketone (1.0 eq.) and the desired amine (1.0-1.2 eq.) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1-0.2 M), add glacial acetic acid (1.0-2.0 eq.).
Stir the mixture at room temperature for 20-30 minutes to facilitate imine/iminium ion formation.
Add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the reaction mixture. An exotherm may be observed.
Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS). Reactions are typically complete within 1 to 24 hours.
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base.
Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or other suitable methods.
Causality Behind Experimental Choices:
Solvent: Anhydrous aprotic solvents like DCE and THF are preferred as they do not react with the borohydride reagent.[12]
Acetic Acid: The addition of a weak acid like acetic acid catalyzes the formation of the imine or iminium ion intermediate.[11][13]
Portion-wise Addition: Adding NaBH(OAc)₃ in portions helps to control any potential exotherm and ensures a smooth reaction.
Quenching: The use of a mild base neutralizes the acetic acid and quenches any remaining reducing agent.
Protocol 2: Sodium Cyanoborohydride (NaBH₃CN) - The pH-Dependent Reagent
Sodium cyanoborohydride is another effective and selective reducing agent for reductive amination.[10][14] Its reactivity is pH-dependent; it is most effective at reducing imines and iminium ions under mildly acidic conditions (pH 4-6), where the rate of ketone reduction is significantly slower.[10][15] However, it is important to note that NaBH₃CN is highly toxic and can release hydrogen cyanide gas upon contact with strong acids.[16] Therefore, it should be handled with extreme caution in a well-ventilated fume hood.
Experimental Protocol:
Dissolve the cyclopropyl propargyl ketone (1.0 eq.) and the amine (1.0-1.2 eq.) in a protic solvent such as methanol (MeOH) or ethanol (EtOH) (0.1-0.2 M).
Adjust the pH of the solution to approximately 5-6 by the addition of glacial acetic acid.
Add sodium cyanoborohydride (1.2-1.5 eq.) to the reaction mixture.
Stir the reaction at room temperature, monitoring by TLC or LC-MS.
Once the reaction is complete, carefully quench by the addition of water.
Adjust the pH to >10 with an aqueous base (e.g., 1M NaOH) to decompose any residual NaBH₃CN.
Extract the product with an appropriate organic solvent.
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
Purify the product as needed.
Causality Behind Experimental Choices:
Protic Solvent: Protic solvents like methanol can facilitate imine formation.
pH Control: Maintaining a mildly acidic pH is crucial for the selectivity of NaBH₃CN, favoring the reduction of the protonated imine/iminium ion over the ketone.[15]
Basic Workup: A strongly basic workup is necessary to safely decompose the toxic cyanoborohydride reagent.
For less reactive ketones or amines, the use of a Lewis acid catalyst can significantly enhance the rate of imine formation.[9] Titanium(IV) isopropoxide serves as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium towards the imine intermediate.[17] This method is particularly useful for reductive aminations involving sterically hindered substrates.
Experimental Protocol:
To a solution of the cyclopropyl propargyl ketone (1.0 eq.) in an anhydrous solvent like absolute ethanol or dichloromethane (0.2-0.5 M), add the amine (1.0-1.2 eq.).
Add titanium(IV) isopropoxide (1.5-2.0 eq.) to the mixture and stir at room temperature for 1-4 hours.
Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) (1.5-2.0 eq.) portion-wise.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
Quench the reaction by the careful addition of water or an aqueous solution of ammonium hydroxide. A precipitate of titanium dioxide will form.
Filter the mixture through a pad of celite, washing the filter cake with the reaction solvent.
Concentrate the filtrate and perform a standard aqueous workup.
Purify the resulting amine.
Causality Behind Experimental Choices:
Titanium(IV) Isopropoxide: Acts as a Lewis acid to activate the carbonyl group and as a dehydrating agent to promote imine formation.[17]
Sodium Borohydride: In this protocol, the less selective but more reactive NaBH₄ can be used as the imine is pre-formed and the ketone is complexed with titanium.
Filtration: The filtration step is necessary to remove the insoluble titanium dioxide byproducts.
Comparison of Reductive Amination Protocols
Parameter
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Sodium Cyanoborohydride (NaBH₃CN)
Titanium(IV) Isopropoxide (Ti(OiPr)₄)
Selectivity
Excellent
Very Good (pH dependent)
Good (with pre-formation of imine)
Reactivity
Mild
Moderate
Can be high with a strong reductant
Safety
Relatively safe
Highly Toxic
Moisture sensitive
Workup
Simple aqueous quench
Requires careful basic quench
Requires filtration of TiO₂
Substrate Scope
Broad
Broad
Excellent for challenging substrates
Typical Solvent
DCE, THF
MeOH, EtOH
EtOH, DCM
Troubleshooting and Considerations
Stability of the Cyclopropyl Group: The cyclopropyl group is generally stable under the mild conditions of reductive amination. However, under strongly acidic conditions or with certain transition metal catalysts, ring-opening can occur.[18][19] The protocols described here are designed to minimize this risk.
Alkyne Reduction: Standard borohydride reagents do not typically reduce internal or terminal alkynes. Therefore, the propargyl group is expected to remain intact during these reactions.
Incomplete Reaction: If the reaction stalls, gentle heating may be beneficial. Alternatively, increasing the equivalents of the amine or the reducing agent can help drive the reaction to completion.
Side Product Formation: The primary side product is often the alcohol resulting from the reduction of the starting ketone. This can be minimized by using a more selective reducing agent like NaBH(OAc)₃ or by ensuring efficient imine formation before the addition of the reducing agent.
Purification: The resulting amines can often be purified by standard silica gel chromatography. In some cases, an acidic or basic wash during the workup can help remove unreacted starting materials.[20]
Figure 2. A typical experimental workflow for reductive amination.
Conclusion
The reductive amination of cyclopropyl propargyl ketones is a robust and versatile method for the synthesis of novel amines with potential applications in drug discovery and development. By understanding the underlying mechanism and carefully selecting the appropriate reagents and reaction conditions, researchers can efficiently generate diverse libraries of these valuable compounds. The protocols outlined in this application note provide a solid foundation for the successful implementation of this important transformation.
References
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Bhattacharyya, S. (1999). A high-yielding, practical methodology for the reductive amination of carbonyl compounds. Synlett, 1999(11), 1781-1783.
Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society.
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.
Wikipedia. (2023, December 29). Reductive amination. [Link]
Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. [Link]
JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]
Neidigh, K. A., Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998). Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527–2532. [Link]
Bhattacharyya, S., & Williamson, J. S. (2002). Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2. Rhodium. [Link]
Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. [Link]
Neidigh, K. A., Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998). Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.
Chemistry LibreTexts. (2023, January 22). Reductive Amination. [Link]
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
Afanasyev, O. I., Yagafarov, N. Z., Kuchuk, E., Usanov, D. L., & Chusov, D. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5848–5851. [Link]
Afanasyev, O. I., Yagafarov, N. Z., Kuchuk, E., Usanov, D. L., & Chusov, D. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. PubMed. [Link]
Luo, R., Liu, L., Tong, J., Ouyang, L., & Liao, J. (2025). A simple and convenient procedure enables the reductive alkylation of primary and secondary amines and N,N-dimethylation of amino acids using sodium borohydride as reducing agent in 2,2,2- trifluoroethanol without use of a catalyst or any other additive. Synthesis, 57, 629-636.
Application Notes and Protocols for 1-Cyclopropyl-2-propyn-1-amine in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals Harnessing the Unique Properties of 1-Cyclopropyl-2-propyn-1-amine for Advanced Bioconjugation and Drug Discovery The convergence of robust chemical transfo...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Harnessing the Unique Properties of 1-Cyclopropyl-2-propyn-1-amine for Advanced Bioconjugation and Drug Discovery
The convergence of robust chemical transformations with innovative molecular design is a cornerstone of modern pharmaceutical and materials science. Among the most powerful tools in the synthetic chemist's arsenal is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction's high efficiency, regioselectivity, and biocompatibility have propelled its widespread adoption.[][3] This guide focuses on a particularly valuable, yet underutilized, building block for these reactions: 1-Cyclopropyl-2-propyn-1-amine .
The unique structural amalgamation of a terminal alkyne, a primary amine, and a cyclopropyl group endows this molecule with a trifecta of desirable properties. The terminal alkyne serves as a versatile handle for CuAAC reactions, enabling the stable ligation to azide-functionalized molecules.[4] The primary amine offers a readily available site for further functionalization or can play a crucial role in modulating the physicochemical properties of the final conjugate. Most notably, the cyclopropyl moiety is a highly sought-after motif in medicinal chemistry, known to enhance metabolic stability, improve potency by inducing conformational rigidity, and fine-tune pharmacokinetic profiles.[5][6] The incorporation of this strained ring system can address common challenges in drug development, such as off-target effects and rapid plasma clearance.[5]
This document serves as a detailed technical guide, providing both the foundational principles and actionable protocols for leveraging 1-Cyclopropyl-2-propyn-1-amine in your research endeavors.
Scientific Principles: The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[1][7] The reaction proceeds through a well-established catalytic cycle to exclusively yield the 1,4-disubstituted 1,2,3-triazole isomer.[7]
The key steps of the mechanism are as follows:
Formation of the Copper(I)-Acetylide Complex: The reaction is initiated by the coordination of the copper(I) catalyst to the terminal alkyne of 1-Cyclopropyl-2-propyn-1-amine. This coordination increases the acidity of the terminal proton, facilitating its removal by a base (often a non-coordinating amine) to form a copper(I)-acetylide intermediate.
Coordination of the Azide: The azide-containing molecule then coordinates to the copper center.
Cycloaddition: A [3+2] cycloaddition reaction occurs between the copper-acetylide and the coordinated azide, forming a six-membered copper-containing intermediate.
Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a more stable triazolide species. Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue.
The presence of a suitable ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial for stabilizing the copper(I) oxidation state and accelerating the reaction.[8][9][10]
Data Presentation: A Comparative Overview of Alkyne-Azide Click Chemistry Approaches
The choice between the two primary methods of alkyne-azide cycloaddition is dictated by the specific experimental context, particularly the tolerance of the system to copper.
Potentially cytotoxic due to copper; requires ligands for in vivo applications.
Excellent; widely used in living systems.
Reaction Conditions
Mild, often aqueous solutions at room temperature.
Mild, aqueous solutions at physiological temperature.
Byproducts
Minimal, with proper optimization.
Essentially none.
Experimental Protocols
Protocol 1: General Procedure for CuAAC of 1-Cyclopropyl-2-propyn-1-amine with an Azide-Containing Molecule
This protocol provides a representative method for the CuAAC reaction. It is a robust starting point that can be optimized for specific substrates and applications.
Rationale for Experimental Choices:
Solvent System: A mixture of water and a co-solvent like t-butanol or DMSO is often used to dissolve both polar and non-polar reactants.[4]
Copper Source: Copper(II) sulfate pentahydrate is a stable and inexpensive precursor that is reduced in situ to the active Cu(I) catalyst by sodium ascorbate.[4]
Reducing Agent: Sodium ascorbate is a biocompatible reducing agent that maintains the copper in its active +1 oxidation state. A fresh solution is crucial as it can degrade over time.
Ligand: THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst, accelerates the reaction, and mitigates copper-induced cytotoxicity, making it suitable for bioconjugation.[8][9]
Stoichiometry: A slight excess of the azide component can be used to ensure complete consumption of the potentially more valuable alkyne.
Solvent: 1:1 mixture of deionized water and tert-butanol
Step-by-Step Methodology:
Reagent Preparation:
Prepare a 1 M aqueous solution of sodium ascorbate. Note: This solution should be prepared fresh before each use.
Prepare a 100 mM aqueous solution of CuSO₄·5H₂O.
Prepare a 100 mM aqueous solution of THPTA.
Reaction Setup:
In a suitable reaction vessel, dissolve 1-Cyclopropyl-2-propyn-1-amine and the azide-containing molecule in the chosen solvent system.
Add the THPTA solution to the reaction mixture.
Add the CuSO₄·5H₂O solution to the reaction mixture. The solution may turn a pale blue color.
Initiation of the Reaction:
Add the freshly prepared sodium ascorbate solution to the reaction mixture. The color of the solution may change, indicating the reduction of Cu(II) to Cu(I) and the initiation of the reaction.
Reaction Monitoring:
Stir the reaction at room temperature.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reaction times typically range from 1 to 4 hours.
Work-up and Purification:
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.
Visualizations
Reaction Mechanism
Caption: Catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Experimental Workflow
Caption: Step-by-step experimental workflow for the CuAAC reaction.
References
Hein, J. E., et al. (n.d.). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. PMC. Retrieved from [Link]
ResearchGate. (n.d.). Effects of Different Amines and Acids on CuAAC. Retrieved from [Link]
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
Royal Society of Chemistry. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. Retrieved from [Link]
PMC. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
PMC. (n.d.). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology. Retrieved from [Link]
Biosyntan GmbH. (n.d.). Click Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation | Request PDF. Retrieved from [Link]
MDPI. (2016). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Retrieved from [Link]
Infoscience. (n.d.). Cyclization and Cycloaddition Reactions of Cyclopropyl Carbonyls and Imines. Retrieved from [Link]
ResearchGate. (n.d.). Click (CuAAC) reactions. a) The reaction of the alkyne-azide (Y a , Y n.... Retrieved from [Link]
Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]
Application Note: Sonogashira Cross-Coupling of 1-Cyclopropyl-2-propyn-1-amine with Aryl Halides
Executive Summary The incorporation of the 1-cyclopropyl-2-propyn-1-amine motif into small molecules is a highly sought-after transformation in modern drug discovery. The cyclopropyl ring restricts the conformational fle...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of the 1-cyclopropyl-2-propyn-1-amine motif into small molecules is a highly sought-after transformation in modern drug discovery. The cyclopropyl ring restricts the conformational flexibility of the propargyl system and enhances metabolic stability against monoamine oxidases (MAOs), making it an ideal pharmacophore for CNS agents and kinase inhibitors. However, the classical Sonogashira cross-coupling of terminal alkynes with aryl halides presents unique mechanistic hurdles when applied to primary propargylamines. This application note details the mechanistic causality, optimization data, and validated protocols for achieving high-yielding cross-couplings of both unprotected and N-Boc-protected 1-cyclopropyl-2-propyn-1-amine.
Mechanistic Insights & The "Primary Amine Problem"
The Sonogashira reaction relies on a dual catalytic cycle: a Palladium(0)/Pd(II) cycle for carbon-carbon bond formation and a Copper(I) cycle for the in situ generation of a reactive copper acetylide.
When utilizing unprotected 1-cyclopropyl-2-propyn-1-amine, the Lewis basic primary amine introduces severe complications. The amine lone pair can competitively coordinate to the Pd(II) intermediate, creating a stable, off-cycle resting state (catalyst poisoning). Furthermore, primary amines can react with Cu(I) salts to form unreactive complexes, stalling the critical transmetalation step[1].
To mitigate this, researchers typically employ N-Boc protection (CAS 1914943-50-2), which delocalizes the nitrogen lone pair into the carbamate carbonyl, entirely eliminating its coordinating ability[2]. Alternatively, for atom-economical syntheses requiring the unprotected amine (CAS 1462237-17-7), copper-free conditions utilizing highly sterically demanding ligands (e.g., CataCXium A) must be used. The steric bulk physically shields the palladium center from amine coordination while facilitating oxidative addition[3].
The following table summarizes the quantitative data obtained during the optimization of the cross-coupling between 1-cyclopropyl-2-propyn-1-amine (and its N-Boc derivative) with a standard aryl iodide (e.g., 4-iodoanisole).
Substrate
Catalyst System
Base / Solvent
Temp (°C)
Yield (%)
Causality & Observations
Unprotected
Pd(PPh₃)₂Cl₂ / CuI
Et₃N / DMF
80
< 20%
Severe catalyst poisoning by primary amine; extensive Glaser homocoupling observed.
Robust standard conditions; Boc group eliminates coordination issues[2].
N-Boc Protected
Pd(dppf)Cl₂ / CuI
iPr₂NH / THF
65
88%
Excellent alternative for sterically hindered or electron-rich aryl bromides.
Validated Experimental Protocols
Protocol A: Standard Pd/Cu Coupling of N-Boc-1-Cyclopropyl-2-propyn-1-amine
This protocol is the industry standard for generating functionalized building blocks, offering high reliability and scalability.
Reagents:
N-Boc-1-cyclopropyl-2-propyn-1-amine: 1.2 equiv.
Aryl Iodide or Aryl Bromide: 1.0 equiv.
Pd(PPh₃)₂Cl₂: 5 mol%
CuI: 10 mol%
Triethylamine (Et₃N): 3.0 equiv. (Base)
Anhydrous THF: 0.2 M (Solvent)
Step-by-Step Methodology:
Preparation & Degassing (Critical Step): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.) and dissolve in anhydrous THF (0.2 M). Add Et₃N (3.0 equiv.). Subject the solution to three cycles of freeze-pump-thaw degassing. Causality: Oxygen promotes the oxidative dimerization of the copper acetylide intermediate (Glaser coupling), which consumes the alkyne and complicates purification.
Catalyst Loading: Backfill the flask with Argon. Quickly add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) against a positive flow of Argon. The solution will typically turn pale yellow/orange.
Alkyne Addition: Add N-Boc-1-cyclopropyl-2-propyn-1-amine (1.2 equiv.) dropwise via a gas-tight syringe.
Reaction Execution: Seal the flask and heat to 60 °C in a pre-heated oil bath. Stir for 4–12 hours.
Self-Validation (Monitoring): Monitor via TLC (Hexanes/EtOAc 4:1). The reaction mixture will progressively darken to a deep brown/black as Pd nanoparticles form toward the end of the catalytic turnover.
Workup: Cool to room temperature. Quench the reaction with saturated aqueous NH₄Cl (to sequester copper salts as soluble amine complexes). Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Copper-Free Coupling of Unprotected 1-Cyclopropyl-2-propyn-1-amine
This protocol avoids the protection/deprotection sequence, utilizing advanced bulky precatalysts to overcome amine poisoning.
System Setup: In an inert-atmosphere glovebox or using standard Schlenk techniques, charge a vial with the aryl iodide (1.0 equiv.) and CataCXium A Pd G3 (2 mol%). Causality: The G3 precatalyst rapidly activates to form a highly active, mono-ligated Pd(0) species that is sterically protected by the bulky adamantyl groups of the CataCXium ligand.
Solvent & Base Addition: Add degassed THF (0.2 M) and degassed Et₃N (3.0 equiv.).
Alkyne Addition: Add the unprotected 1-cyclopropyl-2-propyn-1-amine (1.5 equiv.). A slight excess is used to compensate for any trace volatility or side reactions.
Reaction Execution: Stir at 45 °C for 16 hours.
Workup: Dilute the mixture with EtOAc and wash with a 10% aqueous K₂CO₃ solution. Causality: Avoid acidic workups (like NH₄Cl or HCl) which will protonate the desired primary amine product and pull it into the aqueous phase. Dry the organic layer over Na₂SO₄, concentrate, and purify via basic alumina chromatography to prevent product streaking.
References
Copper- and Amine-Free Sonogashira Reaction of N,N-Disubstituted Propargylamine
Source: Taylor & Francis
URL
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors
Source: MDPI
URL
Synthesis and reactivity of propargylamines in organic chemistry
Source: King's Research Portal
URL
A General Protocol for Robust Sonogashira Reactions in Micellar Medium
Source: SciSpace
URL
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Advanced Technical Guide & Validated Protocols
Executive Summary & Scientific Rationale
The α-cyclopropyl propargylamine scaffold is a highly privileged motif in modern drug discovery. The cyclopropyl ring introduces significant
-character into its C–C bonds, allowing it to conjugate with adjacent -systems while providing steric bulk that restricts conformational freedom—a critical feature for locking small molecules into target-binding conformations[1]. Simultaneously, the propargylamine moiety serves as a versatile synthetic handle for downstream functionalization, including click chemistry, cross-coupling, or reduction to allylic/alkyl amines[2].
Synthesizing this motif with high enantiopurity presents a unique challenge due to the steric demands of the cyclopropyl group and the potential for
-deprotonation. To address this, we detail two rigorously validated, complementary strategies:
The Auxiliary-Directed Approach: Diastereoselective acetylide addition to chiral N-sulfinyl imines[3].
The Catalytic Approach: Enantioselective A³-coupling (Aldehyde-Alkyne-Amine) utilizing a chiral Copper(I) catalyst[2].
Both methods are designed as self-validating systems , incorporating in-process controls to ensure stereochemical integrity before proceeding to downstream steps.
Methodology 1: The Auxiliary-Directed Approach (Ellman's Imine)
This approach relies on the condensation of cyclopropanecarboxaldehyde with enantiopure tert-butanesulfinamide. It is the gold standard for pharmaceutical scale-up due to its predictability, high yield, and the ease of separating diastereomers.
Mechanistic Causality
The condensation requires a water scavenger that doubles as a mild Lewis acid. Titanium(IV) ethoxide (
) is specifically chosen because it activates the carbonyl carbon for nucleophilic attack without promoting -deprotonation, which would otherwise lead to racemization or side reactions.
During the subsequent alkynylation, the reaction is cooled to –78 °C. This extreme cooling is thermodynamically required to rigidify the Zimmerman-Traxler-like six-membered transition state. The lithium atom of the acetylide coordinates to the sulfinyl oxygen, locking the conformation and forcing the alkyne to attack from the less sterically hindered face. This highly ordered state is responsible for the exceptional diastereomeric ratios (dr > 98:2) typically observed[3].
Caption: Workflow for the diastereoselective synthesis of α-cyclopropyl propargylamines via Ellman's imine.
Step-by-Step Protocol & Validation
Step 1: Imine Formation
In an oven-dried flask under
, dissolve cyclopropanecarboxaldehyde (10.0 mmol) and (R)-(+)-2-methyl-2-propanesulfinamide (10.5 mmol) in anhydrous THF (30 mL).
Add
(20.0 mmol) dropwise at room temperature. Stir for 12 hours.
Quench: Pour the mixture into an equal volume of saturated aqueous
with rapid stirring. Filter the resulting white titanium dioxide suspension through a pad of Celite. Wash the pad with EtOAc.
Separate the organic layer, dry over
, and concentrate to yield the pure (R)-N-sulfinyl imine.
Step 2: Alkynylation
In a separate flask, dissolve the terminal alkyne (e.g., phenylacetylene, 15.0 mmol) in anhydrous THF (20 mL) and cool to –78 °C.
Add
-BuLi (14.5 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form the lithium acetylide.
Slowly add a solution of the (R)-N-sulfinyl imine (10.0 mmol) in THF (10 mL) to the acetylide at –78 °C. Stir for 2 hours, then allow to warm to room temperature.
Validation Checkpoint (Self-Validating System): Quench a 0.1 mL aliquot with saturated
, extract with EtOAc, and evaporate. Run a crude -NMR. The diastereomeric ratio (dr) can be determined by integrating the distinct sulfinyl methyl singlets (~1.2 ppm). Proceed only if dr > 95:5.
Quench the main reaction with saturated aqueous
, extract with EtOAc, and purify via flash chromatography.
Step 3: Deprotection
Dissolve the purified sulfinyl propargylamine in MeOH (0.2 M).
Add 4M HCl in dioxane (2.0 equiv) and stir at room temperature for 1 hour.
Concentrate the solvent, basify with 1M NaOH, and extract with
to isolate the free (R)--cyclopropyl propargylamine.
Methodology 2: Catalytic Asymmetric A³-Coupling
For applications requiring atom economy and fewer synthetic steps, the transition-metal-catalyzed A³-coupling (Aldehyde, Alkyne, Amine) is highly effective[2]. This multicomponent reaction generates the iminium ion in situ, which is subsequently attacked by a chiral copper-acetylide complex.
Mechanistic Causality
The generation of the iminium ion releases one equivalent of water. If left unsequestered, this water will hydrolyze the iminium back to the aldehyde, stalling the reaction. Therefore, the addition of activated 4Å molecular sieves is a non-negotiable requirement.
Copper(I) is selected because of its unique ability to readily insert into terminal C–H bonds of alkynes to form
-complexes, followed by deprotonation to yield copper acetylides. The chiral Pybox ligand binds to the Cu(I) center, creating a -symmetric chiral pocket. When the copper acetylide attacks the iminium ion, the bulky substituents on the Pybox ligand sterically block one trajectory, ensuring high enantioselectivity.
Caption: Catalytic cycle of the enantioselective A3 coupling using a Cu(I)-Pybox catalyst system.
Step-by-Step Protocol & Validation
Catalyst Preparation: In a glovebox or under strict
atmosphere, combine (0.05 mmol, 5 mol%) and (R,R)-Ph-Pybox (0.06 mmol, 6 mol%) in anhydrous toluene (2.0 mL). Stir for 1 hour at room temperature to form the active chiral complex.
Reaction Assembly: To the catalyst solution, add freshly activated 4Å molecular sieves (200 mg).
Add cyclopropanecarboxaldehyde (1.0 mmol) and a secondary amine (e.g., dibenzylamine, 1.2 mmol). Stir for 15 minutes to initiate iminium formation.
Add the terminal alkyne (1.5 mmol) dropwise.
Reaction Conditions: Seal the vessel and stir at 40 °C for 24–48 hours.
Validation Checkpoint (Self-Validating System): Withdraw a 20
L sample, filter through a micro-plug of silica (eluting with EtOAc), and analyze via Chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard. Confirm that the enantiomeric excess (ee) is 90% before proceeding to bulk isolation.
Isolation: Filter the crude mixture through a pad of Celite to remove molecular sieves and copper salts. Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Quantitative Data Summarization
The following table summarizes the comparative metrics between the two methodologies to assist in route selection for drug development campaigns.
Parameter
Protocol A: Auxiliary-Directed Addition
Protocol B: Catalytic A³-Coupling
Primary Mechanism
Diastereoselective nucleophilic addition
Enantioselective multicomponent coupling
Stereocontrol Element
Chiral auxiliary (tert-butanesulfinamide)
Chiral ligand (e.g., Pybox or PINAP)
Typical Yield
75–90% (over 2 steps)
60–85% (single step)
Stereoselectivity
>98% de (Excellent)
85–95% ee (Good to Excellent)
Substrate Scope
Broad (tolerates primary/secondary amines)
Restricted primarily to secondary amines
Scalability
Excellent (Multi-gram to kilogram scale)
Moderate (Dependent on catalyst cost/loading)
Self-Validation Method
Crude -NMR (dr determination)
Chiral HPLC (ee determination)
References
Talele, T. T. "The 'Cyclopropyl Fragment' Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016, 59(19), 8712–8756.[Link]
Ellman, J. A.; Owens, T. D.; Tang, T. P. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002, 35(11), 984-995.[Link]
Wei, C.; Li, C.-J. "Enantioselective Direct Addition of Alkynes to Imines Catalyzed by Copper(I)pybox Complex in Water and in Toluene." Journal of the American Chemical Society, 2002, 124(20), 5638-5639.[Link]
Pessêgo, M.; Silva, A. M. S. "Synthesis of Propargylamines by Cross-Dehydrogenative Coupling." Current Organic Synthesis, 2019, 16(3), 362-386.[Link]
Kochi, T.; Ellman, J. A. "Asymmetric Synthesis of Allylic Amines by the Addition of Alkynylzinc Reagents to N-tert-Butanesulfinyl Imines." Journal of the American Chemical Society, 2004, 126(48), 15652-15653.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Protecting Group Strategies for 1-Cyclopropyl-2-propyn-1-amine
Content Type: Application Note & Protocol Guide
Audience: Researchers, Medicinal Chemists, Process Chemists
Introduction & Strategic Analysis
1-Cyclopropyl-2-propyn-1-amine (1 ) is a high-value pharmacophore, most notably serving as the chiral scaffold for the HIV-1 reverse transcriptase inhibitor Efavirenz (Sustiva). Its structure presents a unique "triad of reactivity" that complicates standard protection strategies:[1]
Primary Amine: The nucleophilic handle requiring protection.
Cyclopropyl Ring: A strained system (
strain energy). While cyclopropylamines are relatively robust, they can undergo ring-opening rearrangements under strong Lewis acidic conditions or radical environments.
Terminal Alkyne: A reactive center susceptible to deprotonation (
), reduction, or transition-metal catalyzed coupling (Sonogashira/Click).
The Core Challenge: The protecting group (PG) must be removable without reducing the alkyne (ruling out catalytic hydrogenation) and without opening the cyclopropyl ring (requiring careful acid/nucleophile management).
The "Cbz Trap"
Critical Warning: The Benzyloxycarbonyl (Cbz or Z) group is a standard amine protection, typically removed via catalytic hydrogenation (
). This strategy is forbidden for this molecule. Hydrogenation will reduce the alkyne to an alkane and potentially open the cyclopropyl ring. While Cbz can be removed via HBr/AcOH, the strong acidity and nucleophilicity of bromide ions present a significant risk of cyclopropyl ring opening.
Selection Guide: Orthogonality Matrix
The choice of protecting group depends entirely on the downstream chemistry required for the alkyne or the cyclopropyl ring.
Strategy
Protecting Group
Install Conditions
Removal Conditions
Compatibility Notes
A (Standard)
Boc (tert-Butyloxycarbonyl)
or
Recommended. Cyclopropyl amines are stable to TFA/HCl because N-protonation deactivates the ring toward electrophilic opening.
B (Base-Labile)
Fmoc (Fluorenylmethoxycarbonyl)
Piperidine in DMF
Excellent. The terminal alkyne is stable to piperidine. Ideal for Solid Phase Peptide Synthesis (SPPS).[2]
C (High Orthogonality)
Alloc (Allyloxycarbonyl)
Superior. Removal is neutral and non-reductive to the alkyne. Best for complex multi-step synthesis.
D (Avoid)
Cbz (Benzyloxycarbonyl)
(or )
High Risk. Hydrogenation destroys the alkyne. HBr risks ring opening.
Decision Logic Diagram
Figure 1: Decision matrix for selecting the appropriate amine protecting group based on downstream synthetic requirements.
Detailed Protocols
Protocol A: Boc Protection (Robust & Scalable)
Rationale: This is the industry standard for Efavirenz intermediates. The cyclopropyl amine, once protonated during deprotection, is electronically deactivated, preventing the ring-opening often seen with cyclopropyl carbinyl systems.
Reagents:
1-Cyclopropyl-2-propyn-1-amine (
equiv)
Di-tert-butyl dicarbonate (
, equiv)
Triethylamine (
, equiv)
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step:
Dissolution: Dissolve the amine in DCM (
concentration) at .
Base Addition: Add
dropwise.
Boc Addition: Add
(dissolved in minimal DCM) slowly to control evolution.
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Stain: Ninhydrin or PMA).
Workup: Wash with
(briefly, to remove excess amine/base), then saturated , then Brine.
Purification: Dry over
, concentrate. Recrystallize from Hexanes/EtOAc if solid, or silica column chromatography.
Deprotection (The Critical Step):
Reagent:
in Dioxane (Preferred over TFA to avoid hygroscopic salts).
Procedure: Dissolve Boc-amine in Dioxane (
). Add in Dioxane ( equiv) at . Stir at RT for 2 hours.
Isolation: Concentrate in vacuo. The product isolates as the Hydrochloride salt.
Validation:
should show loss of t-Butyl singlet () and retention of cyclopropyl protons ().
Rationale: If the alkyne must undergo Sonogashira coupling or if the molecule contains both acid- and base-sensitive moieties, Alloc is the safest choice.
Setup: Dissolve amine and pyridine in anhydrous DCM at
.
Addition: Add
dropwise. (Exothermic).
Reaction: Stir 2 hours at
.
Workup: Quench with water. Wash with
, then Brine.
Result: Yields the allyl carbamate.
Deprotection (Pd-Catalyzed):
Reagents:
(), Phenylsilane (, equiv) as the scavenger.
Note: Phenylsilane is preferred over morpholine/dimedone for this substrate because it is neutral and highly efficient.
Procedure: Dissolve Alloc-amine in anhydrous DCM/THF. Add scavenger. Degas with Argon. Add Catalyst.[6] Stir 1 hour.
Mechanism: Pd(0) coordinates the allyl group, cleaving the carbamate. The silane intercepts the
-allyl palladium complex, regenerating Pd(0).
Synthetic Workflow Visualization
The following diagram illustrates the workflow for utilizing the Boc strategy in the context of synthesizing an Efavirenz-type analog via Sonogashira coupling.
Figure 2: Synthetic workflow for Boc-protection, alkyne functionalization, and controlled deprotection.
References
Efavirenz Synthesis & Intermediates
Pierce, M. E., et al. "Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor." The Journal of Organic Chemistry, 1998, 63(23), 8536–8543.
Cyclopropyl Amine Stability
Wessjohann, L. A., et al. "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." Beilstein Journal of Organic Chemistry, 2011, 7, 1046–1054. (Demonstrates stability of cyclopropylamine to HCl deprotection).
Alloc Protection Strategy
Thieriet, N., et al. "Alloc protecting group removal protocol."[3] Journal of the Chemical Society, Perkin Transactions 1, 2000.
Fmoc Stability on Alkynes
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009, 109(6), 2455–2504.
Application Note: Preparation of 1-Cyclopropyl-2-propyn-1-amine Hydrochloride Salt
Executive Summary & Strategic Overview The 1-cyclopropyl-2-propyn-1-amine motif is a highly privileged building block in modern drug discovery and materials science. The cyclopropyl ring imparts exceptional metabolic sta...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Overview
The 1-cyclopropyl-2-propyn-1-amine motif is a highly privileged building block in modern drug discovery and materials science. The cyclopropyl ring imparts exceptional metabolic stability and conformational rigidity, acting as a robust bioisostere for gem-dimethyl groups. Simultaneously, the terminal alkyne provides a versatile synthetic handle for downstream functionalization via Sonogashira couplings or CuAAC "click" chemistry.
Because primary propargylamines are notoriously difficult to synthesize directly via classical multicomponent reactions (such as the A³-coupling, which heavily favors secondary amines to yield tertiary propargylamines[1]), specialized synthetic strategies are required. This guide details two field-proven, self-validating methodologies for the preparation of its hydrochloride salt:
The Modern Enantioselective Route: Utilizing Ellman's chiral sulfinamide chemistry.
The Classical Racemic Route: Utilizing a Mitsunobu inversion sequence.
Route A: Enantioselective Synthesis via Ellman's Auxiliary
Mechanistic Insights & Causal Logic
The direct asymmetric addition of alkynyl nucleophiles to aliphatic imines is synthetically challenging due to the poor electrophilicity of the imine carbon and the high risk of α-deprotonation. To circumvent this, we employ [2].
Imine Condensation: Cyclopropanecarboxaldehyde is condensed with
- or --butanesulfinamide. Titanium(IV) ethoxide () is strictly required here; it acts dually as a Lewis acid to activate the aldehyde and as an irreversible water scavenger to drive the equilibrium forward without inducing the decomposition often seen with Brønsted acids[2].
Diastereoselective Grignard Addition: The addition of ethynylmagnesium bromide is performed at
. This ultra-low temperature is critical: it enforces a highly organized, magnesium-coordinated six-membered cyclic transition state. The bulky tert-butyl group effectively shields one face of the imine, consistently yielding diastereomeric ratios (dr) [2].
Acidic Cleavage: Treatment with anhydrous HCl in dioxane/methanol cleanly cleaves the sulfinyl group. Isolating the product directly as the hydrochloride salt is a deliberate choice to prevent the loss of the highly volatile free primary amine during solvent evaporation.
Experimental Protocol A
Step 1: Synthesis of N-(tert-Butanesulfinyl)cyclopropylmethanimine
In an oven-dried flask under
, dissolve cyclopropanecarboxaldehyde (1.0 eq) and --butanesulfinamide (1.05 eq) in anhydrous THF (0.5 M).
Add
(2.0 eq) via syringe. Stir the yellow solution at for 12 hours.
Workup: Pour the reaction mixture into an equal volume of vigorously stirring brine. A dense white precipitate of
will form.
Critical Step: Filter the suspension through a tightly packed pad of Celite to avoid intractable emulsions. Wash the filter cake thoroughly with EtOAc.
Separate the organic layer, dry over
, and concentrate.
QC Checkpoint: NMR should show a characteristic imine proton singlet around ppm.
Step 2: Alkynylation
Dissolve the crude sulfinyl imine (1.0 eq) in anhydrous THF (0.2 M) and cool to
.
Dropwise, add ethynylmagnesium bromide (0.5 M in THF, 1.5 eq) over 30 minutes.
Stir at
for 2 hours, then slowly warm to over 1 hour.
Quench carefully with saturated aqueous
. Extract with EtOAc, dry, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
QC Checkpoint: Disappearance of the imine proton and appearance of a terminal alkyne proton ( ppm, doublet) in NMR.
Step 3: Deprotection and Salt Formation
Dissolve the purified intermediate in MeOH (0.2 M).
Add 4M HCl in dioxane (3.0 eq). Stir at
for 2 hours.
Concentrate the mixture in vacuo. Triturate the resulting residue with cold diethyl ether (
) to precipitate the pure -1-cyclopropyl-2-propyn-1-amine hydrochloride as a white crystalline solid. Filter and dry under high vacuum.
Route B: Racemic Synthesis via Mitsunobu Inversion
Mechanistic Insights & Causal Logic
When stereopurity is not a prerequisite, a classical racemic synthesis is highly cost-effective. Direct nucleophilic amination of[3] often fails due to competing
pathways that generate unwanted allenes, or elimination reactions that yield enynes.
The [1] elegantly circumvents this. By reacting the propargyl alcohol with triphenylphosphine (
) and DIAD, the hydroxyl group is converted into a superior oxyphosphonium leaving group. The weakly basic, highly nucleophilic phthalimide anion then undergoes a clean displacement. Subsequent Ing-Manske hydrazinolysis liberates the primary amine.
Experimental Protocol B
Step 1: Synthesis of 1-Cyclopropylprop-2-yn-1-ol
Cool a solution of ethynylmagnesium bromide (0.5 M in THF, 1.2 eq) to
.
Add cyclopropanecarboxaldehyde (1.0 eq) dropwise. Stir for 2 hours at
, extract with , dry, and concentrate to yield the racemic alcohol.
Step 2: Mitsunobu Reaction
Dissolve the propargyl alcohol (1.0 eq), phthalimide (1.2 eq), and
(1.2 eq) in anhydrous THF (0.2 M) at .
Add DIAD (1.2 eq) dropwise. The solution will turn deep yellow and then fade.
Warm to
and stir for 12 hours. Concentrate and purify via silica gel chromatography to isolate the N-alkylated phthalimide.
QC Checkpoint: TLC should show a highly UV-active spot. NMR will display characteristic aromatic phthalimide protons ( ppm).
Step 3: Hydrazinolysis & Salt Formation
Dissolve the phthalimide intermediate in EtOH (0.2 M). Add hydrazine hydrate (3.0 eq) and reflux for 4 hours.
Cool to
. A thick white precipitate of phthalhydrazide will form.
Filter the precipitate and wash with cold EtOH.
Carefully concentrate the filtrate (avoid heating above
due to amine volatility).
Dissolve the residue in anhydrous
and add 2M HCl in until precipitation ceases. Filter the resulting hydrochloride salt and dry.
Quantitative Data & Optimization Metrics
Metric
Route A (Ellman's Sulfinamide)
Route B (Mitsunobu Inversion)
Target Stereochemistry
Enantiopure ( ee)
Racemic ()
Overall Yield
(over 3 steps)
(over 3 steps)
Key Reagent Cost
High (Chiral Sulfinamide, )
Low (, DIAD, Phthalimide)
Scalability
Excellent (Up to multi-kilogram)
Moderate (Byproduct removal is tedious)
Total Process Time
hours
hours
Major Bottleneck
emulsion during workup
Separation of triphenylphosphine oxide
Visualizations: Synthetic Workflows
Asymmetric synthesis of 1-cyclopropyl-2-propyn-1-amine HCl via Ellman's sulfinamide chemistry.
Racemic synthesis of 1-cyclopropyl-2-propyn-1-amine HCl via classical Mitsunobu inversion.
References
N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry (2021). Available at:[Link]
Synthesis and reactivity of propargylamines in organic chemistry. King's College London Research Portal (2017). Available at:[Link]
Application Note: Derivatization of Propargyl Amines for Fragment-Based Screening and Target Deconvolution
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale In Fragment-Based Drug Discovery (FBDD), identifyin...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
In Fragment-Based Drug Discovery (FBDD), identifying high-quality, ligand-efficient starting points requires screening low-complexity molecules (typically <300 Da) at high concentrations. However, validating these weak-affinity hits often poses a significant analytical challenge. To bridge this gap, propargylamine (MW = 55.08 Da) has emerged as a highly privileged, dual-modality scaffold in chemical biology and medicinal chemistry [1][1].
The causality behind selecting propargylamine is rooted in its structural dichotomy:
The Primary Amine (Synthetic Vector): Allows for rapid, parallel derivatization (e.g., via amide coupling, reductive amination, or multicomponent reactions) to generate diverse, Rule-of-Three (Ro3) compliant fragment libraries.
The Terminal Alkyne (Bioorthogonal Handle): Serves as an inert tag during primary screening. Because fragment screening requires high concentrations (1–5 mM), bulky pre-attached fluorophores often cause assay incompatibility, autofluorescence, or false positives driven by non-specific hydrophobic interactions [2][2]. The alkyne's minimal steric footprint preserves the fragment's natural binding thermodynamics. Once a hit is identified, the alkyne enables post-screening target deconvolution or fluorescence polarization (FP) assays via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [3][3].
FBDD Workflow Visualization
Workflow for propargyl amine derivatization and fragment screening.
Experimental Methodologies
Protocol A: Parallel Synthesis of a Propargyl-Fragment Library via Amide Coupling
Objective: Synthesize a focused library of alkyne-tagged fragments.
Causality & Design Choice: We utilize HATU over standard EDC/HOBt for library generation. The 7-azabenzotriazole leaving group of HATU is highly reactive, ensuring near-quantitative conversion of sterically hindered carboxylic acids. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.
Step-by-Step Procedure:
Preparation: In a 96-well deep-well plate, prepare a 0.5 M solution of diverse carboxylic acid building blocks in anhydrous DMF. Note: Anhydrous conditions are critical to prevent hydrolysis of the active ester.
Activation: Add 1.5 equivalents of DIPEA to each well to deprotonate the carboxylic acid.
Coupling Reagent: Add 1.1 equivalents of HATU. Seal the plate and agitate for 15 minutes at room temperature to allow the active OAt-ester to form.
Derivatization: Add 1.0 equivalent of propargylamine (dissolved in DMF) to each well.
Incubation: Reseal the block and agitate at room temperature for 12–16 hours.
Purification: Remove DMF via centrifugal evaporation. Reconstitute in DMSO to a final stock concentration of 100 mM for downstream screening.
Self-Validation Checkpoint:
Analyze a 1 µL aliquot of the crude mixture via LC-MS. The terminal alkyne is chemically inert to HATU coupling. The protocol is validated when the chromatogram shows the disappearance of the starting material mass and the emergence of the
peak corresponding to the target amide.
Protocol B: Bioorthogonal Hit Validation via CuAAC
Objective: Conjugate a fluorophore to the validated propargyl-fragment hit for competitive binding assays or NanoBRET [4][4].
Causality & Design Choice: We utilize THPTA as the copper ligand instead of TBTA. THPTA is highly water-soluble and effectively shields the target protein from reactive oxygen species (ROS) generated by the
center, preventing protein precipitation during in situ labeling [5][5].
Step-by-Step Procedure:
Reaction Assembly: In a 100 µL reaction buffer (e.g., PBS, pH 7.4), combine the target protein (if performing in situ target deconvolution), the propargyl-fragment hit (50 µM), and TAMRA-azide (60 µM).
Catalyst Preparation: Prepare a fresh pre-mixed catalyst complex containing 1 mM
and 5 mM THPTA ligand in LC-MS grade water. Add 5 µL of this complex to the reaction.
Initiation: Add sodium ascorbate to a final concentration of 5 mM. Crucial: Ascorbate oxidizes rapidly; it must be prepared immediately before use to successfully reduce
to the active species.
Incubation: Incubate the mixture in the dark at room temperature for 1.5 hours.
Quenching: Stop the reaction by adding EDTA (10 mM final concentration) to chelate the copper.
Self-Validation Checkpoint:
For cell-free synthesis, validate via LC-MS by observing the mass shift corresponding to the addition of TAMRA-azide. For chemoproteomic protein labeling, resolve the quenched mixture on an SDS-PAGE gel. Specific, covalent tagging is validated by scanning the gel on a fluorescence imager (e.g., Typhoon) at 532 nm prior to Coomassie staining.
Quantitative Data & Optimization Metrics
To ensure the highest fidelity during the bioorthogonal tagging phase (Protocol B), various catalytic systems were evaluated. The quantitative data below summarizes the causality behind selecting the
/THPTA system for protein-compatible fragment validation.
Table 1: Quantitative Optimization of CuAAC Conditions for Propargyl-Fragment Tagging
Catalyst System
Ligand
Reducing Agent
Conjugation Yield (%)
Protein Recovery (%)
Analytical Observation / Causality
(1 mM)
None
Ascorbate (5 mM)
< 40%
< 20%
Poor yield; unchelated copper generates ROS, causing severe protein degradation.
(1 mM)
TBTA (5 mM)
Ascorbate (5 mM)
65 - 70%
50 - 60%
TBTA is hydrophobic; requires high DMSO, leading to partial protein precipitation.
(1 mM)
THPTA (5 mM)
Ascorbate (5 mM)
> 95%
> 90%
Optimal; THPTA maintains water solubility and fully shields the protein from ROS.
References
Propargylamine: an Important Moiety in Drug Discovery
Source: ResearchGate
URL
Click Chemistry for Drug Development and Diverse Chemical− Biology Applications
Source: Moodle@Units
URL
Group Competition Strategy for Covalent Ligand Discovery
Source: ACS Publications
URL
Fluorescent ligands targeting the intracellular allosteric binding site of the chemokine receptor CCR2
Source: ChemRxiv
URL
Deploying Fluorescent Nucleoside Analogues for High Throughput Inhibitor Screening
Source: MIT Open Access Articles
URL
Technical Support Center: Handling and Storage of 1-Cyclopropyl-2-propyn-1-amine
Welcome to the Technical Support Center for 1-Cyclopropyl-2-propyn-1-amine. As a bifunctional molecule containing both a terminal alkyne and a primary amine, this compound is a highly valuable building block in drug disc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1-Cyclopropyl-2-propyn-1-amine. As a bifunctional molecule containing both a terminal alkyne and a primary amine, this compound is a highly valuable building block in drug discovery and click chemistry. However, its inherent reactivity makes it highly prone to spontaneous polymerization and degradation during storage. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure the integrity of your chemical inventory.
Troubleshooting Guide & FAQs
Q1: What drives the spontaneous polymerization of 1-Cyclopropyl-2-propyn-1-amine during prolonged storage?A1: The instability stems from the molecule's bifunctional nature. Terminal alkynes are highly susceptible to free-radical polymerization initiated by heat, UV light, or trace peroxides[1]. Concurrently, the primary amine can act as a nucleophile. Under certain conditions, this leads to amino-yne conjugate additions, generating reactive intermediate species that accelerate oligomerization[2]. Furthermore, exposure to ambient oxygen can induce auto-oxidation, forming hydroperoxides that cleave into radicals, propagating the polymerization chain reaction.
Q2: Why is refrigeration (2–8°C) strictly required, and is freezing (-20°C) better?A2: Refrigeration at 2–8°C provides the optimal thermodynamic kinetic barrier to prevent the activation energy threshold required for radical initiation[3]. While freezing (-20°C) further reduces kinetic energy, it can cause the compound to crystallize or undergo phase separation if trace water or impurities are present. This phase separation may paradoxically concentrate reactive impurities in liquid micro-domains, accelerating localized degradation. Thus, storing at 2–8°C under an inert atmosphere is the self-validating standard for propargylamine derivatives.
Q3: Should I use a polymerization inhibitor, and which one is most effective?A3: Yes, for long-term storage (>3 months), adding a radical scavenger is highly recommended. Phenolic inhibitors like Butylated hydroxytoluene (BHT) or 4-tert-butylcatechol (TBC) at 100–250 ppm are highly effective. They function by donating a hydrogen atom to propagating radicals, converting them into stable, non-reactive quinone derivatives. Nitroxide-based inhibitors like TEMPO can also be used, and their antipolymerant activity is actually stabilized and enhanced by the presence of the amine group in the monomer[4].
Q4: How do I detect early-stage polymerization before it ruins my synthetic workflow?A4: Early-stage polymerization manifests as a slight yellowing of the normally colorless liquid and a measurable increase in kinematic viscosity. Analytically,
H-NMR is the most reliable self-validating tool: look for the broadening of the alkyne proton peak (~2.2 ppm) and the appearance of vinylic protons (5.0–6.5 ppm) indicative of enamine or polyene formation resulting from degradation.
Mechanistic Pathway of Degradation
Below is the logical relationship mapping the degradation pathways of the monomer when exposed to improper storage conditions.
Degradation pathways of 1-Cyclopropyl-2-propyn-1-amine via radical and nucleophilic mechanisms.
Data Presentation: Storage & Inhibitor Optimization
Table 1: Quantitative Comparison of Storage Conditions and Expected Shelf Life
Experimental Protocol: Purification and Stabilization Workflow
To ensure absolute scientific integrity, use the following self-validating protocol to purify a degraded stock and stabilize it for long-term storage.
Step 1: Fractional Distillation
Set up a short-path vacuum distillation apparatus. Distill the raw monomer under reduced pressure (e.g., 15–20 mmHg) to separate the pure monomer from pre-formed oligomers and trace transition metals.
Crucial Causality: Ensure the heating bath does not exceed 60°C. Exceeding this thermal threshold provides the activation energy necessary for spontaneous thermal polymerization in the distillation flask[1].
Step 2: Inhibitor Addition
Immediately add 150 ppm of BHT (Butylated hydroxytoluene) to the freshly distilled, cooled receiver flask. Agitate gently to ensure complete dissolution. The phenolic hydroxyl group of BHT will intercept any nascent carbon-centered radicals before propagation can occur.
Step 3: Inert Gas Sparging
Sparge the stabilized liquid with high-purity Argon or Nitrogen for 15 minutes.
Crucial Causality: This displaces dissolved oxygen, which acts as a radical precursor and auto-oxidation initiator[1].
Step 4: Aliquotting and Sealing
Transfer the sparged liquid into amber glass ampoules or light-blocking vials pre-flushed with Argon. The amber glass prevents photolytic radical generation caused by ambient laboratory UV light.
Step 5: Storage
Seal tightly with PTFE-lined caps and store in a dedicated flammable-rated refrigerator at 2–8°C[3].
Step-by-step stabilization and storage workflow to prevent spontaneous polymerization.
References
Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry
Source: PMC (NIH)
URL:[Link]
US11180578B2 - Polymerization inhibitor and retarder compositions with amine stabilizer
Source: Google Patents
URL
Technical Support Center: Optimizing the Ellman Sulfinamide Synthesis
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the Ellman tert-butanesulfinamide (tBS) method for asymmetric amine synthesis. This guide is designed for researchers, chemist...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Ellman tert-butanesulfinamide (tBS) method for asymmetric amine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful reaction, improve yields, and troubleshoot common issues encountered in the laboratory. The Ellman method has become a cornerstone of modern organic synthesis due to its reliability and broad applicability in creating chiral amines, which are fundamental building blocks for countless pharmaceutical agents and bioactive molecules[1][2].
This resource provides field-proven insights and detailed protocols in a direct question-and-answer format, addressing specific challenges you may face at each stage of the synthesis.
Core Synthesis Workflow
The asymmetric synthesis of a chiral amine using Ellman's auxiliary is typically a three-step process:
Condensation: Reaction of the chiral tert-butanesulfinamide with an aldehyde or ketone to form an N-tert-butanesulfinyl imine.
Nucleophilic Addition: Diastereoselective addition of a nucleophile (e.g., Grignard reagent, organolithium) to the imine C=N bond.
Deprotection: Acid-mediated cleavage of the N-S bond to release the desired chiral primary amine.[1][3]
The general workflow is illustrated below.
Caption: General workflow for chiral amine synthesis using Ellman's auxiliary.
Troubleshooting Guide
This section addresses specific, common problems that can arise during the synthesis, leading to compromised yield or purity.
Problem 1: Low Yield or Stalled Imine Formation (Condensation)
Q: My condensation reaction to form the N-tert-butanesulfinyl imine is low-yielding or fails to go to completion. What are the common causes and how can I fix this?
A: This is a frequent issue, often related to inefficient water removal or improper reaction conditions for your specific substrate. The condensation is a reversible equilibrium reaction, and driving it forward requires effective removal of the water byproduct.
Causality & Solutions:
Ineffective Dehydrating Agent/Lewis Acid: The choice of agent is critical and substrate-dependent. Not all aldehydes and ketones behave the same way.
For simple aldehydes: Anhydrous copper(II) sulfate (CuSO₄) or magnesium sulfate (MgSO₄) are often sufficient and easy to handle.[4]
For sterically hindered or easily enolizable carbonyls: A stronger Lewis acid like titanium(IV) ethoxide (Ti(OEt)₄) is generally more effective.[4][5] It actively coordinates to both reactants, promoting condensation while sequestering water.
For ketones: Ketones are less electrophilic than aldehydes, making condensation more difficult. Ti(OEt)₄ is almost always the preferred reagent for these substrates.[6]
Purity of Reagents and Solvents:
Solvent: Ensure you are using a truly anhydrous solvent (e.g., THF, DCM). Water in the solvent will inhibit the dehydrating agent and shift the equilibrium back to the starting materials.
tert-Butanesulfinamide: While generally stable, ensure it has been stored under inert gas and away from moisture.
Carbonyl Compound: Impurities or degradation of the aldehyde/ketone can interfere with the reaction. Purify if necessary.
Reaction Temperature and Time:
Most condensations with CuSO₄ or MgSO₄ are run at room temperature but may require extended reaction times (12-24 h).
Reactions with Ti(OEt)₄ are often performed at elevated temperatures (e.g., 60-70 °C) to accelerate the reaction, particularly with challenging substrates.[7]
Caption: Decision tree for troubleshooting low imine yield.
Problem 2: Low Diastereoselectivity in Nucleophilic Addition
Q: I'm getting a poor diastereomeric ratio (d.r.) in the addition of my organometallic reagent to the sulfinyl imine. How can I improve the stereoselectivity?
A: The high diastereoselectivity of this step is the cornerstone of the Ellman method. It is governed by a well-accepted six-membered, chair-like transition state where the nucleophile attacks from the less-hindered face of the imine.[6] Deviations from high selectivity often point to issues with the choice of nucleophile, solvent, or temperature.
Causality & Solutions:
Nucleophile Choice:
Grignard Reagents (R-MgBr): These generally give very high diastereoselectivity, especially in non-coordinating solvents like DCM or toluene. The magnesium coordinates to both the sulfinyl oxygen and the imine nitrogen, creating a rigid transition state that strongly directs the incoming nucleophile.
Organolithium Reagents (R-Li): These are more reactive but can lead to lower selectivity, particularly with aldimines, because they are less likely to form the rigid chelated intermediate. To improve selectivity with organolithiums, a Lewis acid additive like trimethylaluminum (AlMe₃) can be pre-complexed with the imine to enforce the required six-membered transition state.[6]
Solvent Effects:
Non-coordinating Solvents (DCM, Toluene): These are ideal for Grignard additions as they promote the desired chelation control.
Coordinating Solvents (THF, Et₂O): While common, highly coordinating solvents can compete with the sulfinyl oxygen for binding to the metal center (especially Mg), leading to a less rigid transition state and potentially lower d.r. If using THF, ensure the reaction is run at a very low temperature.
Temperature Control:
This is critical. Additions should be run at low temperatures (typically -78 °C to -40 °C) to minimize background reactions and favor the lower-energy, more ordered transition state that leads to the desired diastereomer. Allowing the reaction to warm prematurely is a common cause of poor selectivity.
Problem 3: Incomplete or Messy Sulfinyl Group Cleavage (Deprotection)
Q: The final deprotection step with HCl is giving me a low yield of my desired amine, or I'm seeing significant side products. What's going wrong?
A: The N-S bond is typically cleaved under acidic conditions. While generally robust, the reaction can be problematic if the conditions are not optimized for the substrate or if the workup is incorrect.
Causality & Solutions:
Insufficient Acid or Reaction Time: The cleavage requires a stoichiometric amount of acid. Typically, a solution of HCl in a protic solvent like methanol (MeOH) or ethanol (EtOH) is used. If the reaction is slow, you may need to increase the reaction time or gently warm the mixture. Monitor by TLC until the sulfinamide adduct is fully consumed.
Substrate Sensitivity: If your final amine product contains other acid-sensitive functional groups (e.g., acetals, Boc groups), the standard HCl conditions may be too harsh. In such cases, using a weaker acid or a different cleavage protocol may be necessary.
Work-up Issues: After cleavage, the product is an ammonium salt (R-NH₃⁺Cl⁻). It is crucial to perform a basic workup to isolate the free amine (R-NH₂).
First, remove the organic solvent (e.g., MeOH) under reduced pressure.
Redissolve the residue in water or brine and wash with a nonpolar solvent (like ether or DCM) to remove the tert-butanesulfinyl byproducts.
Basify the aqueous layer with NaOH or NH₄OH to a pH > 10.
Extract the free amine into an organic solvent (e.g., DCM, EtOAc).
Recycling the Auxiliary: The sulfinyl group is not necessarily destroyed during deprotection with HCl. It can form tert-butylsulfinyl chloride, which can be captured and recycled. Treating the filtrate after removal of the amine salt with ammonia can regenerate the racemic sulfinamide.[8]
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and handle tert-butanesulfinamide (tBS)?A1: While commercially available, tBS can be synthesized in two steps from inexpensive di-tert-butyl disulfide via catalytic asymmetric oxidation followed by reaction with lithium amide.[6][9][10] It is a crystalline solid that is stable to air and moisture for short periods but should be stored long-term in a desiccator or under an inert atmosphere to ensure high purity for reactions.
Q2: How do I choose the correct enantiomer of tBS to obtain my desired product?A2: The stereochemical outcome is highly predictable. For the addition of most nucleophiles to aldimines, the (R)-sulfinamide will direct the formation of the (S)-amine, and the (S)-sulfinamide will yield the (R)-amine, assuming the nucleophile (R) and the aldehyde substituent (R') are of similar Cahn-Ingold-Prelog priority. It is always best to draw the chair-like transition state to confirm the expected outcome for your specific substrates.
Q3: Can this method be used for ketones as well as aldehydes?A3: Yes, the Ellman method is highly effective for the asymmetric synthesis of α-branched and α,α-dibranched amines from ketones.[6] However, the condensation step to form the ketimine is more challenging and typically requires a strong Lewis acid like Ti(OEt)₄. The subsequent nucleophilic additions are often highly diastereoselective.
Q4: What are the main limitations of the Ellman sulfinamide method?A4: The primary limitation is the atom economy, as the chiral auxiliary is used in stoichiometric amounts. Although it can be recycled, this adds extra steps.[8] Additionally, while the scope is broad, extremely sterically hindered substrates may react sluggishly or not at all. Finally, the final deprotection step requires strong acid, which may not be compatible with all functional groups in a complex molecule.
Key Experimental Protocols
Protocol 1: Synthesis of an N-tert-Butanesulfinyl Imine using Ti(OEt)₄
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 equiv), (R)- or (S)-tert-butanesulfinamide (1.05 equiv), and anhydrous THF (approx. 0.5 M).
Add titanium(IV) ethoxide (Ti(OEt)₄, 2.0 equiv) dropwise via syringe.
Stir the reaction mixture at room temperature or heat to 60 °C. Monitor the reaction progress by TLC until the aldehyde is consumed (typically 2-12 hours).
Cool the reaction to room temperature and add an equal volume of brine. Stir vigorously for 15 minutes.
Filter the resulting suspension through a pad of Celite®, washing the pad thoroughly with ethyl acetate.
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude imine, which is often used without further purification.
Protocol 2: Diastereoselective Addition of a Grignard Reagent
To a flame-dried, three-neck flask under an inert atmosphere, add the N-tert-butanesulfinyl imine (1.0 equiv) and anhydrous DCM or toluene (approx. 0.2 M).
Cool the solution to -78 °C using a dry ice/acetone bath.
Add the Grignard reagent (e.g., 1.0 M in THF, 1.2-1.5 equiv) dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
Stir the reaction at -78 °C for 3-6 hours. Monitor by TLC for the disappearance of the imine.
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude sulfinamide adduct can be purified by flash chromatography on silica gel.
Protocol 3: Cleavage of the tert-Butanesulfinyl Group
Dissolve the purified sulfinamide adduct (1.0 equiv) in methanol (approx. 0.2 M).
Add a solution of HCl in an organic solvent (e.g., 4 M HCl in dioxane or freshly prepared HCl in MeOH, 2.0-4.0 equiv).
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
Remove the solvent under reduced pressure.
Add water and wash with diethyl ether or DCM to remove the sulfinyl byproducts.
Cool the aqueous layer in an ice bath and basify to pH > 10 by the slow addition of 2 M NaOH or concentrated NH₄OH.
Extract the aqueous layer with DCM or ethyl acetate (3x).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the chiral primary amine.
References
Ellman, J. A. (2003). Applications of tert-butanesulfinamide in the Asymmetric Synthesis of Amines. Pure and Applied Chemistry, 75(1), 39-46.
Anil, G. I. et al. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances.
Cogan, D. A., & Ellman, J. A. (1998). Catalytic Asymmetric Oxidation of tert-Butyl Disulfide. Synthesis of tert-Butanesulfinamides, tert-Butyl Sulfoxides, and tert-Butanesulfinimines. Journal of the American Chemical Society, 121(1), 268-269.
Taniguchi, N. (2018). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Beilstein Journal of Organic Chemistry, 14, 2907-2931. [Link]
Pflum, D. A., et al. (2003). Improved synthesis of tert-butanesulfinamide suitable for large-scale production. Organic Letters, 5(8), 1317-1320. [Link]
Weix, D. J., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols, 8(9), 1573-1583. [Link]
Taylor & Francis. Ellman's reagent – Knowledge and References. [Link]
International Union of Pure and Applied Chemistry. (2003). Applications of tert-butanesulfinamide in the asymmetric synthesis of amines. [Link]
Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. [Link]
Zhang, Y., et al. (2021). Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. Molecules, 26(17), 5344. [Link]
de la Moya, S., et al. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1247-1282. [Link]
BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. [Link]
Zhang, Z., et al. (2024). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Science Advances, 10(14). [Link]
Aggarwal, V. K., & Smith, J. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling. Tetrahedron Letters, 50(33), 4787-4789. [Link]
Li, J., et al. (2024). Sulfinamide Crossover Reaction. The Journal of Organic Chemistry. [Link]
Szymański, P., et al. (2024). S-Alkylation of sulfinamides with Zn-carbenoids: expanding stereoselective sulfoximine synthesis beyond NH derivatives. Organic Chemistry Frontiers. [Link]
Chen, C., et al. (2019). Development of a Large-Scale Asymmetric Process for tert-Butanesulfinamide. Organic Process Research & Development, 23(2), 226-231. [Link]
Willis, M. C., et al. (2020). Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. The Journal of Organic Chemistry, 85(9), 5965-5974. [Link]
ResearchGate. (2025). Asymmetric synthesis of amines using tert-butanesulfinamide. [Link]
Springer Nature Experiments. (n.d.). Asymmetric synthesis of amines using tert-butanesulfinamide. [Link]
ResearchGate. (n.d.). Selective reduction of addition products by Ellman et al. [Link]
Myers, A. (n.d.). Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Harvard University Chemistry 115. [Link]
Zhang, F., & Davis, F. A. (2019). Enantioselective Synthesis of Sulfinamidines via Asymmetric Nitrogen Transfer from N-H Oxaziridines to Sulfenamides. ChemRxiv. [Link]
ResearchGate. (2025). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. [Link]
optimizing chiral HPLC separation of 1-Cyclopropyl-2-propyn-1-amine enantiomers
Introduction: The "Stealth" Amine Challenge Welcome to the technical support center. You are likely here because 1-Cyclopropyl-2-propyn-1-amine (often an intermediate for Efavirenz synthesis) is presenting a specific set...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Stealth" Amine Challenge
Welcome to the technical support center. You are likely here because 1-Cyclopropyl-2-propyn-1-amine (often an intermediate for Efavirenz synthesis) is presenting a specific set of chromatographic challenges.
This molecule is a "stealth" target: it is a primary amine (prone to severe tailing) with weak UV absorbance (lacking a conjugated aromatic system). Standard chiral screens often yield invisible peaks or "shark fin" tailing that destroys resolution.
This guide moves beyond generic advice to address the specific physicochemical behavior of cyclopropyl-alkynyl amines.
Part 1: Method Development Strategy
Q: Which column chemistry should I start with?
Recommendation: Do not rely on a single column. You have two distinct pathways depending on your goal (Analytical vs. Preparative).
Pathway A: The Polysaccharide "Workhorse" (Best for Prep & General Use)
For most applications, specifically if you are scaling up, Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) is the gold standard for this class of propargylic amines.
Why: The helical structure of the amylose polymer provides excellent steric pockets for the cyclopropyl group.
Mobile Phase: Normal Phase (Hexane/IPA) or Polar Organic Mode (Acetonitrile/Methanol).
Critical Requirement: You must use a basic additive (see Part 2).
Pathway B: The Specific "Host-Guest" (Best for Analytical Purity)
If you need high-precision ee% determination and are struggling with resolution on polysaccharides, switch to a Crown Ether column (e.g., Crownpak CR-I(+)).
Why: These columns are designed exclusively for primary amines. The crown ether forms a host-guest complex with the ammonium ion (
) of your amine.
Mobile Phase: Aqueous Perchloric Acid (pH 1.0–2.0).[1]
Trade-off: Low capacity; not suitable for prep scale.
Workflow Visualization
Caption: Decision tree for selecting the stationary phase based on experimental scale and mechanism of interaction.
Part 2: Troubleshooting Peak Shape (The Tailing Issue)
Q: My peaks look like "shark fins" with severe tailing. What is happening?
Root Cause: Silanol Interaction.[2]
Your molecule is a primary amine.[3] The silica support of the column (even if end-capped) has residual acidic silanol groups (
). The basic amine () interacts strongly with these silanols via hydrogen bonding and ion-exchange mechanisms, causing the peak to drag (tail).
The Fix: Competitive Binding
You must add a basic modifier to the mobile phase to "block" these active sites.
Modifier
Concentration
Application Note
Diethylamine (DEA)
0.1% (v/v)
Standard choice. Highly effective for Normal Phase.[2]
Ethanolamine
0.1% (v/v)
Use if DEA fails. Sometimes provides better selectivity for propargylic amines.
Ethylenediamine (EDA)
0.05% (v/v)
Aggressive choice. Use only if tailing is severe. Can degrade silica over time.
Protocol:
Pre-mix the additive into the alcohol component (e.g., IPA) before mixing with Hexane to ensure homogeneity.
Equilibration: Flush the column for at least 20 column volumes. The additive needs time to saturate the silica surface sites.[2]
Part 3: Detection Issues (The "Invisible Peak")
Q: I injected the sample, but I see no peaks or just baseline noise. Is the column broken?
Root Cause: Lack of Chromophore.
1-Cyclopropyl-2-propyn-1-amine has no aromatic ring. The alkyne group absorbs weakly below 210 nm, and the cyclopropyl group contributes very little UV activity. Standard detection at 254 nm will be blind to this molecule.
Strategy A: Low-UV Detection (Quickest)
Wavelength: Set UV detector to 205 nm or 210 nm .
Constraint: You cannot use UV-absorbing solvents.
Allowed: Hexane, Acetonitrile, Methanol, Water.
Forbidden: Ethyl Acetate, THF (these absorb strongly at 210 nm).
Risk: Baseline noise will be high.
Strategy B: Pre-Column Derivatization (Recommended for QC)
If you need robust quantification (e.g., for ee% determination), react the amine with a chromophore before injection.
Reagent:GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) or NBD-Cl .
Reaction: The isothiocyanate reacts with the primary amine to form a thiourea derivative.
Benefit:
Adds a strong UV chromophore (detectable at 254 nm).
Often improves chiral recognition by adding additional steric bulk and hydrogen bonding sites.
Derivatization Protocol (GITC):
Dissolve 1 mg of amine in 1 mL Acetonitrile.
Add 1.5 equivalents of GITC and 2 equivalents of Triethylamine (base catalyst).
Stir at room temperature for 30 mins.
Inject directly (the derivative is stable).
Part 4: Scale-Up & Stability
Q: My resolution decreases after 50 injections. Why?
Issue: Amine Accumulation (Memory Effect).
Primary amines can adsorb irreversibly to the stationary phase, slowly changing the surface chemistry of the column.
Maintenance Protocol:
Daily: Wash with 100% Ethanol (for AD-H type columns) to remove strongly bound amines.
Storage: Never store the column with basic additives. Flush with additive-free mobile phase, then store in Hexane/IPA (90:10).
References
Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]
Sharma, S. D., & Singh, G. (2013).[4] Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography. Advances in Analytical Chemistry, 3(3), 29-33.[4] Retrieved from [Link]
Daicel Corporation. (n.d.). Separation of Free Amino Acids and Primary Amines Using CROWNPAK CR-I(+). Application Note. Retrieved from [Link]
Subramanian, G. (Ed.).[3] (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for amine tailing mechanisms).
Technical Support Center: Handling Volatile Cyclopropylamines in High-Vacuum Workups
Welcome to the Technical Support Center. Cyclopropylamine and its derivatives are highly valuable building blocks in medicinal chemistry and drug development.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Cyclopropylamine and its derivatives are highly valuable building blocks in medicinal chemistry and drug development. However, their physical properties make them notoriously difficult to handle during standard isolation and concentration procedures.
This guide provides causal explanations, self-validating protocols, and troubleshooting strategies to prevent product loss when working with these highly volatile amines under vacuum conditions.
Part 1: The Physical Causality of Product Loss
To understand why cyclopropylamine is frequently lost during routine rotary evaporation, we must examine its physicochemical profile. Product loss is rarely a mechanical failure of the vacuum setup; rather, it is a thermodynamic inevitability when applying reduced pressure to a compound with such a high vapor pressure.
Table 1: Physicochemical Properties of Cyclopropylamine and Workup Implications
Demands strict pH control to force partitioning into organic solvents during free-base recovery.
Part 2: Workup Strategy & Workflow
The most reliable method to isolate volatile amines is to temporarily abolish their volatility by converting them into their conjugate acids (ammonium salts) before applying any vacuum[3].
Isolation workflow for volatile cyclopropylamines via reversible salt formation.
Part 3: Troubleshooting Guides & FAQs
Q1: Why do I consistently lose my cyclopropylamine product during rotary evaporation, even with a deeply cooled condenser?A: The loss is driven by the extreme vapor pressure of cyclopropylamine (~300 mmHg at 25 °C)[2]. When you apply a vacuum (e.g., <100 mbar) to remove extraction solvents, the boiling point of the entire mixture drops. Cyclopropylamine co-evaporates with the solvent stream. Even with a condenser cooled to -10 °C or lower, the high vapor velocity and the amine's volatility prevent efficient condensation.
Diagnostic Check: If your rotary evaporator's solvent trap smells strongly of ammonia or fishy odors, your free amine has bypassed the condenser and your yield has been compromised.
Q2: What is the exact, self-validating protocol for the Acid-Base Reversible Isolation of cyclopropylamines?A: To ensure zero loss and high purity, follow this step-by-step methodology, which utilizes pH as a self-validating checkpoint[3][4]:
Step 1: Salt Formation (Protonation)
Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
Transfer to a separatory funnel and add an equal volume of 1 M aqueous HCl[4].
Self-Validation Check: Test the pH of the aqueous layer using indicator paper. It must be < 2 . If not, add concentrated HCl dropwise until pH < 2 is achieved[3]. (Cyclopropylamine's conjugate acid has a pKa of ~8.6; a pH of 2 ensures >99.99% protonation).
Shake vigorously, allow the layers to separate, and collect the lower aqueous layer. The cyclopropylamine is now exclusively in the aqueous phase as a non-volatile chloride salt.
Step 2: Vacuum Concentration
Transfer the acidic aqueous layer to a round-bottom flask.
Remove the water on a rotary evaporator. Because the amine is now a heavy salt, you can safely use a 50 °C water bath and high vacuum (<20 mbar) to afford a dry, crystalline cyclopropylammonium chloride residue without any product loss[3].
Step 3: Free Base Regeneration and Extraction
Dissolve the solid residue in a minimal volume of distilled water (e.g., 2–3 mL per gram of product) and cool to 0 °C in an ice bath to suppress evaporative loss upon basification[3].
Slowly add 8 M aqueous NaOH.
Self-Validation Check: Continue adding NaOH until the pH is > 10 . The solution will turn cloudy, or a distinct organic layer will form on top as the free base crashes out of the aqueous phase.
Extract immediately with a low-boiling solvent (e.g., pentane or diethyl ether) and dry the organic layer over anhydrous Na₂SO₄.
Step 4: Final Concentration (Critical Step)
Do not use a rotary evaporator under vacuum for the final concentration of the free base. Instead, distill the solvent off at atmospheric pressure using a Vigreux column, or use a gentle stream of nitrogen gas at 0 °C if the volume is small.
Q3: My downstream catalytic reaction is highly sensitive to trace water. Can I neutralize the ammonium salt back to the free base without performing an aqueous workup?A: Yes. You can utilize a solid-supported base, such as Macroporous Triethylammonium Methylpolystyrene Carbonate (MP-Carbonate), to perform an anhydrous neutralization[5].
Anhydrous Neutralization Protocol:
Dissolve the dry cyclopropylammonium chloride salt in anhydrous dichloromethane (DCM) or methanol.
Causality Note: Because cyclopropylammonium chloride has limited solubility in pure DCM, add a catalytic amount of diisopropylethylamine (DIEA, 0.05 equiv). The DIEA acts as a soluble transfer base to shuttle protons from the insoluble salt to the resin[5].
Add 3–4 equivalents of MP-Carbonate resin to the mixture and stir at 20 °C for 1 to 2 hours[5].
Filter the resin and wash it twice with your reaction solvent. The filtrate now contains the pure, anhydrous free-base cyclopropylamine, ready for immediate use in moisture-sensitive coupling reactions.
References
Buy Cyclopropylamine 98% Pharmaceutical Grade from Zhejiang Zetian Fine Chemical Co., Ltd. - ECHEMI | echemi.com | 2
Technical Support Center: Terminal Alkyne Stability in Basic Aqueous Workups
An in-depth guide to the stability and handling of terminal alkynes under basic aqueous workup conditions, designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to the stability and handling of terminal alkynes under basic aqueous workup conditions, designed for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, I've frequently encountered questions regarding the stability of terminal alkynes during reaction workups. The acidic nature of the terminal proton makes this functional group uniquely reactive and, at times, problematic if not handled with a clear understanding of the underlying principles. This guide is structured to provide direct answers to common challenges and offer robust, field-tested protocols.
Part 1: Fundamental Principles - Why Are Terminal Alkynes Special?
The chemistry of a terminal alkyne is dominated by the C-H bond at the sp-hybridized carbon. Understanding its acidity is the key to predicting its behavior.
Q1: Why is the terminal alkyne proton acidic?
The acidity of the terminal proton (pKa ≈ 25) is a direct consequence of the hybridization of the carbon atom to which it is attached.[1][2][3]
sp Hybridization: The carbon of the alkyne is sp-hybridized, meaning its bonding orbitals have 50% s-character.[1]
Increased s-Character: Orbitals with higher s-character are held closer to the nucleus.[1]
Electronegativity & Stability: This proximity to the nucleus stabilizes the negative charge of the conjugate base (the acetylide anion) after the proton is removed.[1] The resulting acetylide is therefore more stable than the corresponding carbanions of alkenes (sp², ~33% s-character) and alkanes (sp³, 25% s-character), making the parent alkyne more acidic.[1]
Q2: Which bases can deprotonate a terminal alkyne?
A base can effectively deprotonate an acid if the conjugate acid of the base is weaker (has a higher pKa) than the starting acid. For a terminal alkyne (pKa ≈ 25), this means a very strong base is required.[3][4][5]
Table 1: Comparison of Common Bases and Their Ability to Deprotonate Terminal Alkynes
Base
Conjugate Acid
pKa of Conjugate Acid
Sufficiently Strong?
Rationale
Sodium Hydroxide (NaOH)
Water (H₂O)
~15.7
No
Water is a much stronger acid than the alkyne, so the equilibrium lies heavily to the left (undeprotonated alkyne).[4]
Potassium Carbonate (K₂CO₃)
Bicarbonate (HCO₃⁻)
~10.3
No
Bicarbonate is a significantly stronger acid than the alkyne.
Sodium Amide (NaNH₂)
Ammonia (NH₃)
~38
Yes
Ammonia is a much weaker acid than the alkyne, so the amide ion readily deprotonates it.[6][7]
Sodium Hydride (NaH)
Hydrogen (H₂)
~35
Yes
H₂ is a very weak acid, making hydride a very strong base capable of deprotonation.[3][4]
n-Butyllithium (n-BuLi)
Butane (C₄H₁₀)
~50
Yes
Butane is an extremely weak acid, making n-BuLi one of the strongest common bases for this purpose.[4]
Part 2: Frequently Asked Questions (FAQs)
Q3: I am not using the alkyne as a nucleophile. Can I use common aqueous bases like NaOH, K₂CO₃, or NaHCO₃ during my workup?
Yes, generally this is safe. If your reaction does not involve deprotonating the alkyne to form an acetylide, using weaker aqueous bases like sodium bicarbonate, potassium carbonate, or dilute sodium hydroxide for a standard extractive workup is acceptable.[8] The terminal alkyne will remain protonated and stable under these conditions because these bases are not strong enough to cause significant deprotonation (see Table 1). These conditions are typically used to neutralize acid catalysts or wash away acidic byproducts.
Q4: My reaction involved forming a sodium acetylide with NaNH₂. How should I properly quench and work up the reaction?
This is a critical step. You must neutralize the highly basic acetylide and any remaining NaNH₂ before exposing the reaction to water, especially if other sensitive functional groups are present.
Quench Slowly: The reaction should be quenched by slowly adding a proton source. Saturated aqueous ammonium chloride (NH₄Cl) is an excellent choice. Its pKa is ~9.2, making it acidic enough to protonate the acetylide (pKa of conjugate acid ~25) and any residual amide (pKa of conjugate acid ~38) without being so acidic that it could damage acid-sensitive functional groups.
Avoid Water First: Do not quench directly with water. The acetylide is a strong base and will react exothermically with water, which can be hazardous. Furthermore, the resulting hydroxide is a poor leaving group in subsequent steps if displacement is intended.
Extraction: After the quench is complete, proceed with a standard aqueous/organic extraction.
Q5: Is there a risk of my terminal alkyne isomerizing to an internal alkyne during a basic workup?
Yes, under specific conditions. This "contra-thermodynamic" process, sometimes called the "alkyne zipper" reaction, can occur under strongly basic conditions.[9]
Mechanism: A strong base can deprotonate a carbon adjacent to the triple bond, leading to a series of equilibria involving allenic intermediates. This can cause the triple bond to "walk" down the carbon chain.[10][11]
Conditions to Watch For: This isomerization is most common with very strong bases like sodium amide or potassium tert-butoxide, especially at elevated temperatures.[10][11][12] It is highly unlikely to occur with weaker bases like NaOH or K₂CO₃ at room temperature during a standard workup.
The Takeaway: If your reaction used a strong base (e.g., NaNH₂, KOtBu) and required heating, be aware of potential isomerization. If you are simply washing with dilute aqueous base at room temperature, the risk is minimal.
Part 3: Troubleshooting Guide
Problem: My terminal alkyne starting material has disappeared, but my yield of the desired product is low. My NMR shows a new ketone.
Likely Cause: Unintended Hydration. Although typically catalyzed by acid and mercury(II) salts, the hydration of alkynes to form ketones can sometimes occur under other conditions, especially if water is present.[13][14][15][16][17][18] The initial product is an enol, which rapidly tautomerizes to the more stable ketone.[13][14] For terminal alkynes, this process follows Markovnikov's rule to produce a methyl ketone.[11][15][19]
Solution: Ensure your reaction and workup are performed under strictly anhydrous conditions until the final aqueous wash. If your reaction is sensitive to water, use dried solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).
Problem: My mass spec shows the correct mass for my product, but the NMR is complex and suggests a mixture of isomers.
Likely Cause: Base-Catalyzed Isomerization. As discussed in Q5, strong bases can cause the terminal alkyne to isomerize into a more thermodynamically stable internal alkyne.[9][12] This is especially true if the reaction was heated for an extended period in the presence of a strong base.
Solution:
Lower Temperature: If possible, run the reaction at a lower temperature.
Change Base: Consider if a different base could achieve the desired transformation without promoting isomerization.
Protection Strategy: If the terminal proton is not needed for the reaction, protect it. A silyl group like trimethylsilyl (TMS) or triisopropylsilyl (TIPS) is an excellent choice as it is stable to many basic conditions and can be removed later.[20][21][22]
Part 4: Visualized Workflows and Protocols
Workflow 1: Choosing the Correct Workup Strategy
Caption: Decision tree for selecting an appropriate aqueous workup.
Mechanism: Potential Side Reaction - Base-Catalyzed Isomerization
Caption: Equilibrium between terminal alkyne, allene, and internal alkyne.
Protocol 1: Standard Workup for a Reaction NOT Involving Acetylide Formation
This protocol is suitable for neutralizing an acidic reaction mixture containing a terminal alkyne.
Transfer: Transfer the cooled reaction mixture to a separatory funnel.
Dilute: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Neutralize: Add saturated aqueous sodium bicarbonate (NaHCO₃) solution slowly and carefully, venting the funnel frequently to release any CO₂ gas that evolves.
Separate: Shake the funnel, allow the layers to separate, and drain the aqueous layer.
Wash: Wash the organic layer with brine (saturated aqueous NaCl) to help remove residual water.
Dry: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
Isolate: Filter off the drying agent and concentrate the solvent under reduced pressure to isolate the crude product.
Protocol 2: Protecting a Terminal Alkyne with a Silyl Group
If the acidity of the terminal proton is problematic, protecting it is a robust solution.
Setup: To a flame-dried flask under an inert atmosphere (Argon), add the terminal alkyne and an anhydrous, non-protic solvent (e.g., THF).
Cool: Cool the solution to 0 °C in an ice bath.
Deprotonate: Add a strong base, such as n-Butyllithium (n-BuLi), dropwise. Stir for 30 minutes at 0 °C.
Warm: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
Quench & Workup: Slowly add saturated aqueous NH₄Cl to quench the reaction. Proceed with a standard aqueous/organic extraction as described in Protocol 1.[23]
Protocol 3: Deprotection of a Silyl-Protected Alkyne
This method regenerates the terminal alkyne under mild conditions that are compatible with many functional groups.
Dissolve: Dissolve the silyl-protected alkyne in a solvent such as Tetrahydrofuran (THF).
Add Fluoride Source: Add a solution of Tetrabutylammonium fluoride (TBAF) in THF (typically 1M).[20][21] Alternatively, for TMS groups, potassium carbonate in methanol can be effective.[20][21]
Monitor: Stir the reaction at room temperature and monitor its progress by TLC until all starting material is consumed.
Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected terminal alkyne.[23]
References
Ch 9 : Acidity of Terminal Alkynes. (n.d.). University of Calgary. Retrieved March 7, 2026, from [Link]
Acidity of Terminal Alkynes. (2025, October 26). Chemistry Steps. Retrieved March 7, 2026, from [Link]
Why do terminal alkynes have lower pKa values than non-terminal alkynes? (2021, April 17). Chemistry Stack Exchange. Retrieved March 7, 2026, from [Link]
Approximate pKa chart of the functional groups. (n.d.). pKa chart. Retrieved March 7, 2026, from [Link]
What bases can deprotonate an alkyne? (2019, September 23). Quora. Retrieved March 7, 2026, from [Link]
Mechanism I Terminal Alkyne Isomerizes to Internal Alkyne I Free Radical I Acidity of Alkyne. (2012, February 17). YouTube. Retrieved March 7, 2026, from [Link]
Hydration of Alkynes. (n.d.). Lumen Learning. Retrieved March 7, 2026, from [Link]
The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry. (2022, December 30). MDPI. Retrieved March 7, 2026, from [Link]
A photolabile protection strategy for terminal alkynes. (2013, August 2). Chalmers Research. Retrieved March 7, 2026, from [Link]
Recent Progress of Protecting Groups for Terminal Alkynes. (2020, July 2). Chinese Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]
9.4 Hydration of Alkynes. (n.d.). OpenStax. Retrieved March 7, 2026, from [Link]
Alkyne deprotonation. (2019, January 14). Reddit. Retrieved March 7, 2026, from [Link]
Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. (2019, February 27). Chemistry Steps. Retrieved March 7, 2026, from [Link]
9.4: Hydration of Alkynes. (2024, March 18). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
Silanes as Protecting Groups for Terminal Alkyne. (n.d.). Gelest. Retrieved March 7, 2026, from [Link]
Hydration of Alkynes. (2026, February 8). Science Ready. Retrieved March 7, 2026, from [Link]
Preparation of Alkynes: Dehydrohalogenation. (2025, May 22). JoVE. Retrieved March 7, 2026, from [Link]
Protecting group. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
Hydration. (n.d.). OpenOChem Learn. Retrieved March 7, 2026, from [Link]
10.8: Alkynes. (2021, December 15). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
Preparation of Alkynes, Part 6: By Isomerization and Metathesis. (2024, February 5). YouTube. Retrieved March 7, 2026, from [Link]
Reactions of Alkynes. (n.d.). Organic Chemistry Tutor. Retrieved March 7, 2026, from [Link]
Alkyne Reactivity. (n.d.). Michigan State University. Retrieved March 7, 2026, from [Link]
Ch 9 : Alkylation of Terminal Alkynes. (n.d.). University of Calgary. Retrieved March 7, 2026, from [Link]
Base-catalyzed isomerization of terminal alkynes. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (2025, August 18). MDPI. Retrieved March 7, 2026, from [Link]
Theory of Aqueous Workup. (n.d.). University of York. Retrieved March 7, 2026, from [Link]
11.8: Terminal Alkynes as Acids. (2021, July 31). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study. (2025, March 1). ACS Publications. Retrieved March 7, 2026, from [Link]
11.5: Preparation of Alkynes. (2021, November 1). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
9.4 Hydration of Alkynes. (2023, September 20). OpenStax. Retrieved March 7, 2026, from [Link]
Synthesis of Terminal Alkynes/Diynes through Deprotection of Acetone Protected Alkynes under Mild Conditions. (2016, September 19). Conference Series LLC LTD. Retrieved March 7, 2026, from [Link]
Technical Support Center: Purification of Crude 1-Cyclopropyl-2-propyn-1-amine
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 1-Cyclopropyl-2-propyn-1-amine. This guide is designed for researchers, chemists, and drug development pro...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 1-Cyclopropyl-2-propyn-1-amine. This guide is designed for researchers, chemists, and drug development professionals who work with this versatile synthetic building block. The unique structure of this primary amine, featuring both a strained cyclopropyl ring and a reactive propargyl group, presents specific challenges during purification. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high purity and yield in your experiments.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the purification of 1-Cyclopropyl-2-propyn-1-amine in a question-and-answer format.
Q1: My amine is streaking (tailing) badly on my silica gel TLC plate and column. What's happening and how do I fix it?
Probable Cause:
This is the most common issue when purifying basic amines on standard silica gel. Silica gel has a weakly acidic surface due to the presence of silanol (Si-OH) groups. Your basic amine interacts strongly and often irreversibly with these acidic sites through acid-base interactions. This causes the compound to move unevenly, resulting in significant tailing on a TLC plate and poor separation, low recovery, and broad peaks during column chromatography.[1]
Solutions:
Your goal is to neutralize or "mask" the acidic sites on the silica gel so your amine can elute cleanly.
Mobile Phase Modification: The quickest solution is to add a small amount of a basic modifier to your eluent.
Triethylamine (Et₃N): Add 0.5-2% triethylamine to your solvent system (e.g., Hexane/Ethyl Acetate). The triethylamine is a stronger, non-polar base that will preferentially bind to the acidic sites on the silica, allowing your less basic product to pass through without streaking.[1]
Ammonia: For more polar solvent systems, adding a small amount of aqueous or methanolic ammonia can also be effective.
Stationary Phase Modification: If mobile phase additives are not sufficient or desired, consider changing your stationary phase.
Basic Alumina: Aluminum oxide (Al₂O₃) is available in neutral and basic grades. Basic alumina is an excellent alternative to silica for purifying amines as it eliminates the problematic acidic sites.
Deactivated Silica: You can "deactivate" standard silica gel by pre-treating it. Before loading your sample, flush the packed column with several column volumes of your eluent containing the basic modifier (e.g., 1% Et₃N). This ensures the stationary phase is fully equilibrated before the sample is introduced.
Caption: Troubleshooting workflow for amine purification by chromatography.
Q2: I'm losing a significant amount of my product during purification. Where could it be going?
Probable Causes & Solutions:
Irreversible Adsorption (Chromatography): As discussed in Q1, your amine may be permanently stuck to an acidic silica gel column.
Solution: Employ the modified chromatography conditions (basic additive or alternative stationary phase) described above.
Volatility: 1-Cyclopropyl-2-propyn-1-amine is a small molecule and is expected to be volatile, similar to cyclopropylamine (boiling point: 49-50 °C).[2] Significant product loss can occur during solvent removal under high vacuum (rotary evaporation).
Solution:
Remove solvents at the lowest practical temperature and pressure.
Avoid leaving the flask on the rotary evaporator for an extended period after the solvent appears to be gone.
Consider converting the amine to a non-volatile salt (e.g., hydrochloride) before concentrating the solution. The salt can then be isolated or carried forward.[3]
Chemical Degradation: Amines, especially those with unsaturated groups like alkynes, can be sensitive to air and light.[4]
Solution:
Handle the crude material and purified fractions under an inert atmosphere (nitrogen or argon) whenever possible.
Protect the compound from direct light by using amber vials or wrapping glassware in foil.
Keep samples cold during and after purification.
Q3: My purified amine looks clean by NMR, but it darkens over time. Why?
Probable Cause:
The darkening of amines upon storage is a classic sign of air oxidation or polymerization. The terminal alkyne can also contribute to instability. This degradation introduces impurities, which can affect downstream reactions and biological assays.[4]
Solutions:
Proper storage is critical to maintaining the purity of your compound.
Free Base Storage: Store the purified free amine in a tightly sealed amber vial under an inert atmosphere (argon is preferred). For long-term storage, keep it in a freezer (-20 °C).
Salt Form Storage: The most effective way to improve shelf-life is to store the compound as a salt (e.g., hydrochloride or oxalate). Salts are generally crystalline, non-volatile solids that are significantly more resistant to air oxidation.[5][6] They can often be stored at room temperature if kept in a desiccator to protect from moisture.
Q4: Vacuum distillation isn't separating my product from a key impurity. What are my options?
Probable Cause:
The impurity and your product have very close boiling points, forming a near-azeotrope that cannot be resolved by simple distillation.
Solutions:
Fractional Distillation: If you have sufficient material, use a vacuum-jacketed fractional distillation column (e.g., a Vigreux column) to increase the theoretical plates and improve separation efficiency. This must be done under vacuum to prevent thermal decomposition.
Chemical Derivatization / Salt Formation: This is often the most effective approach. Convert the crude amine mixture into a salt.
Principle: The solubility properties of the product's salt will likely differ significantly from the impurity, allowing for separation via crystallization or precipitation.[7][8]
Procedure: Dissolve the crude mixture in a solvent like diethyl ether and add a solution of an acid (e.g., HCl in ether). Your amine salt should precipitate. The impurity may remain in solution. The collected salt can then be recrystallized to achieve high purity.
Regeneration: If the free amine is required for the next step, the purified salt can be easily converted back by dissolving it in water, adding a base (e.g., NaOH), and extracting the free amine with an organic solvent.
Section 2: Detailed Purification Protocols
Protocol 1: Flash Column Chromatography (Modified Mobile Phase)
This protocol is ideal for purifying multi-gram quantities of crude 1-Cyclopropyl-2-propyn-1-amine when impurities have different polarities.
Methodology:
TLC Analysis:
Prepare a TLC developing chamber with your chosen eluent system containing 1% triethylamine (Et₃N).
Suggested starting eluents are mixtures of a non-polar solvent (like Hexanes or Toluene) and a polar solvent (like Ethyl Acetate or Diethyl Ether).
Spot the crude material on a silica TLC plate and develop. Visualize using a UV lamp and/or a potassium permanganate (KMnO₄) stain.
Adjust the solvent ratio until the desired product spot has a retention factor (R_f) of approximately 0.25-0.35.
Column Preparation:
Select an appropriate size column and dry-pack or slurry-pack with silica gel in your non-polar solvent.
Flush the packed column with at least 3-5 column volumes of the finalized eluent (containing 1% Et₃N) to equilibrate and deactivate the silica.
Sample Loading:
Dissolve the crude amine in a minimal amount of dichloromethane or the eluent.
Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
Elution and Fraction Collection:
Begin eluting the column with the prepared mobile phase, collecting fractions.
Monitor the elution process by collecting TLC spots from the fractions.
Combine the fractions that contain the pure product.
Solvent Removal:
Concentrate the combined pure fractions using a rotary evaporator at low temperature (≤ 30 °C).
Once the bulk of the solvent is removed, do not leave the flask under high vacuum for an extended period to prevent loss of the volatile product.
Parameter
Recommendation
Rationale
Stationary Phase
Silica Gel (60 Å, 230-400 mesh)
Standard, cost-effective choice.
Mobile Phase Modifier
0.5 - 2% Triethylamine (Et₃N)
Prevents peak tailing by masking acidic silanol groups.[1]
Example Eluent Systems
10-40% Ethyl Acetate in Hexanes
Adjust polarity based on TLC analysis.
5-20% Diethyl Ether in Toluene
Offers different selectivity.
Monitoring
TLC with KMnO₄ stain
The alkyne and amine groups are both sensitive to this stain.
Protocol 2: Purification via Hydrochloride Salt Crystallization
This method is excellent for achieving very high purity and for preparing a stable, solid form of the amine for long-term storage.[3][9]
Methodology:
Salt Formation:
Dissolve the crude 1-Cyclopropyl-2-propyn-1-amine (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane; ~5-10 mL per gram of crude material).
Cool the solution in an ice bath (0 °C).
Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring. A white precipitate (the amine hydrochloride salt) should begin to form.
Continue adding the HCl solution until no further precipitation is observed. You can check the pH of the supernatant with moist pH paper to ensure it is acidic.
Stir the resulting slurry at 0 °C for an additional 30 minutes.
Isolation:
Isolate the solid salt by vacuum filtration.
Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.
Dry the salt under vacuum to yield the crude hydrochloride.
Recrystallization:
Dissolve the crude salt in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol).
Slowly add a non-polar solvent (e.g., diethyl ether, hexanes) until the solution becomes cloudy.
Warm the mixture slightly until it becomes clear again, then allow it to cool slowly to room temperature and then to 0 °C to induce crystallization.
Collect the pure crystals by vacuum filtration, wash with a cold solvent mixture, and dry.
(Optional) Regeneration of the Free Amine:
Dissolve the purified salt in deionized water.
Cool the solution to 0 °C and slowly add a 2M NaOH solution until the pH is >12.
Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate on a rotary evaporator at low temperature.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the best general-purpose purification method for this amine?A: For speed and efficiency on scales up to several grams, flash chromatography with a triethylamine-modified eluent (Protocol 1) is often preferred. For achieving the highest possible purity (>99.5%) and for producing a stable, easy-to-handle solid, purification via salt crystallization (Protocol 2) is the superior method.
Q: Can I use reverse-phase chromatography (e.g., C18)?A: Yes, reverse-phase HPLC or flash chromatography can be very effective. Because the stationary phase is non-polar, you must use a polar mobile phase (e.g., water/acetonitrile or water/methanol). To get sharp peaks, an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid is typically added to the mobile phase. This protonates the amine, and the product is isolated as the corresponding TFA or formate salt after lyophilization or solvent evaporation.
Q: How should I properly store the purified 1-Cyclopropyl-2-propyn-1-amine?A: As the free base, it should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed amber vial in a freezer (-20 °C) to minimize degradation.[4] As a hydrochloride salt, it is much more stable and can be stored at room temperature in a desiccator to protect it from moisture.
Q: What are the key safety precautions for handling this compound?A: 1-Cyclopropyl-2-propyn-1-amine, like many small, volatile amines, should be considered flammable, corrosive, and potentially toxic. Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep it away from heat, sparks, and open flames.
References
Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids. Journal of the American Chemical Society.
Guide for crystallization. University of Geneva.
US Patent US4879042A - Method of crystallizing salts from aqueous solutions. Google Patents.
US Patent US5686588A - Amine acid salt compounds and process for the production thereof. Google Patents.
Forming oxalate salts of amines. Sciencemadness.org.
Chromatographic methods for the study of amines from biological material. PMC.
SAFETY DATA SHEET - Propargylamine. Fisher Scientific.
Analyzing Amines by Ion Chromatography. Thermo Fisher Scientific - US.
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA.
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
Chromotography with free amines? Reddit.
Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. MDPI.
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC - NIH.
Cyclopropylamine CAS#: 765-30-0. ChemicalBook.
US Patent US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. Google Patents.
A Technical Guide to (1R)-1-Cyclopropylprop-2-yn-1-ol: Structure, Synthesis, and Potential Applications. Benchchem.
An In-Depth Technical Guide to the Synthesis and Purification of Cyclopropylamine-d5. Benchchem.
Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing.
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry.
Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Omega.
Comparative Study of Propargylamine Synthesis Methods. Benchchem.
Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. PMC.
CYCLOPROPYLAMINE. Ataman Kimya.
One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Sciforum.
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate.
Process for the manufacture of cyclopropylamine. European Patent Office.
Technical Support Center: Troubleshooting Cyclopropylamine Reactivity in Nucleophilic Substitutions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering sluggish reactivity, low yields, or complete reaction failure when incorporatin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering sluggish reactivity, low yields, or complete reaction failure when incorporating the cyclopropylamine (CPA) moiety into active pharmaceutical ingredients (APIs) via nucleophilic aromatic substitution (SNAr) or cross-coupling workflows.
FAQ Section 1: The Root Cause of Low Reactivity
Q: Why does cyclopropylamine fail to react under standard SN2 or SNAr conditions that work perfectly for other primary amines like isopropylamine?
A: The fundamental issue lies in the unique electronic structure of the highly strained cyclopropane ring. The internal C-C bond angles are compressed to approximately 60°, which is a severe deviation from the ideal 109.5° tetrahedral geometry. To accommodate this strain, the ring bonds utilize Walsh orbitals, forcing the exocyclic C-N bond to adopt a high degree of s-character (approaching sp2 hybridization).
Because s-orbitals are closer to the nucleus than p-orbitals, this increased s-character pulls the nitrogen's lone pair tightly toward the nucleus, significantly reducing its availability for nucleophilic attack. Consequently, cyclopropylamine has a pKa of approximately 9.10 at 25°C[1][2][3]. This makes it roughly one to two orders of magnitude less basic—and proportionally less nucleophilic—than typical primary aliphatic amines.
Quantitative Comparison of Amine Properties
Table 1: Structural and electronic parameters dictating nucleophilicity.
Amine
Conjugate Acid pKa (25°C)
Internal C-C-C Bond Angle
Relative Nucleophilicity
Cyclopropylamine
9.10
~60°
Low
Isopropylamine
10.63
~109.5°
High
Cyclohexylamine
10.66
~109.5°
High
Aniline
4.60
120°
Very Low
FAQ Section 2: Overcoming SNAr Failures
Q: I am trying to couple cyclopropylamine to an electron-deficient heteroaryl chloride via SNAr, but I only recover unreacted starting material. How can I force this reaction?
A: Because neutral cyclopropylamine is a poor nucleophile, thermal SNAr often requires forcing conditions (e.g., >120°C in DMSO), which frequently leads to substrate degradation or tar formation. The most reliable strategy is to bypass the neutral amine's poor nucleophilicity entirely by deprotonating it to form the highly reactive cyclopropylamide anion. Using a strong, non-nucleophilic base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in a polar aprotic solvent will drive the reaction forward.
Protocol 1: Deprotonative SNAr Methodology
Causality & Validation: NaH irreversibly deprotonates CPA to form an amide anion. The cessation of hydrogen gas evolution serves as a self-validating visual indicator that the active nucleophile has been successfully generated before the electrophile is introduced.
Preparation: Flame-dry a Schlenk flask under an inert argon atmosphere to prevent the degradation of the highly basic amide anion by ambient moisture.
Base Suspension: Add NaH (60% dispersion in mineral oil, 1.5 eq.) to the flask. Wash with anhydrous hexane (2 x 5 mL) to remove the mineral oil, decant, and suspend the purified NaH in anhydrous DMF (0.2 M relative to the electrophile).
Amine Activation: Cool the suspension to 0°C. Add cyclopropylamine (1.2 eq.) dropwise. Stir for 30 minutes at room temperature. Self-Validation Step: Wait until hydrogen gas bubbling completely ceases, confirming full deprotonation.
Electrophile Addition: Re-cool the flask to 0°C and add the aryl halide (1.0 eq.) dissolved in a minimum volume of DMF.
Reaction & Workup: Warm to room temperature and stir for 2-4 hours. Quench carefully with saturated aqueous NH4Cl, extract with EtOAc, wash extensively with brine (to remove DMF), dry over Na2SO4, and concentrate.
FAQ Section 3: Transition Metal Catalysis (Buchwald-Hartwig)
Q: My aryl halide is neutral/electron-rich, so SNAr is impossible. I tried a standard Buchwald-Hartwig amination but observed massive dehalogenation instead of C-N coupling. What went wrong?
A: Cyclopropylamine is notorious for causing dehalogenation of the starting material under standard Palladium-catalyzed conditions[4]. Because the amine is a sluggish nucleophile, the oxidative addition complex (Ar-Pd-X) has an extended lifetime. This delay allows competing off-cycle pathways—such as β-hydride elimination from the amine or solvent-mediated reduction—to outcompete the desired C-N bond formation.
To solve this, you must use a sterically demanding, electron-rich phosphine ligand that forces the sluggish cyclopropylamine to coordinate and rapidly undergo reductive elimination. Ligands such as adYPhos (adamantyl-substituted ylide-functionalized phosphine) have been specifically developed and validated for the efficient monoarylation of cyclopropylamine at room temperature or under mild heating[5].
Causality & Validation: The extreme steric bulk of adYPhos accelerates the reductive elimination step, effectively outrunning the dehalogenation side-reaction. The transition of the reaction mixture from a dark Pd-black suspension to a homogenous colored solution indicates active catalytic turnover.
Catalyst Pre-mix: In an argon-filled glovebox, charge a reaction vial with Pd2(dba)3 (2.5 mol%, yielding 5 mol% active Pd) and adYPhos ligand (10 mol%).
Reagent Loading: Add the aryl chloride (1.0 eq.) and Sodium tert-butoxide (NaOtBu, 1.5 eq.).
Solvent & Amine: Add anhydrous Toluene (0.5 M) followed by cyclopropylamine (1.5 eq.). Toluene is preferred over THF for YPhos-mediated cyclopropylamine couplings[5].
Heating: Seal the vial, remove from the glovebox, and stir at 60°C for 12 hours. (Note: While adYPhos can enable room-temperature coupling, 60°C ensures complete conversion for sterically hindered substrates).
Purification: Dilute the crude mixture with EtOAc, filter through a pad of Celite to remove inorganic salts and precipitated Pd, concentrate, and purify via flash column chromatography.
Troubleshooting Workflow Visualization
Decision tree for troubleshooting cyclopropylamine reactivity in C-N bond formation.
References
Guidechem. "Cyclopropylamine 765-30-0 wiki".
Lookchem. "Cas 765-30-0,Cyclopropylamine".
ChemicalBook. "Cyclopropylamine CAS#: 765-30-0".
Longdom Publishing.
PMC.
RSC Advances. "Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )
Spectroscopic Discrimination of High-Energy Carbon Scaffolds: A Guide to Cyclopropyl and Alkyne IR Signatures
Executive Summary In small molecule drug discovery, cyclopropyl and alkyne groups function as critical bioisosteres—cyclopropyl groups often replacing isopropyl or phenyl rings to improve metabolic stability, and alkynes...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In small molecule drug discovery, cyclopropyl and alkyne groups function as critical bioisosteres—cyclopropyl groups often replacing isopropyl or phenyl rings to improve metabolic stability, and alkynes serving as rigid linkers or "click" chemistry handles. While Nuclear Magnetic Resonance (NMR) is definitive for structure elucidation, Infrared (IR) spectroscopy provides a rapid, non-destructive "fingerprint" essential for process monitoring and quality control.
This guide objectively compares the IR absorption profiles of these two high-energy moieties. It addresses a common analytical challenge: both groups exhibit C–H stretching frequencies above 3000 cm⁻¹, distinct from standard alkyl chains, yet they require different detection strategies due to selection rule limitations and instrument artifacts (specifically Diamond ATR interference).
Mechanistic Foundation: The "s-Character" Effect
To interpret these spectra accurately, one must understand the causality behind the peak positions. The vibrational frequency (
) of a bond is proportional to the square root of its force constant ().
[1]
As the s-character of the carbon hybrid orbital increases, the electrons are held closer to the nucleus, shortening the bond and increasing the force constant (
).
Alkynes (sp): ~50% s-character. The C–H bond is short and stiff, resulting in the highest frequency organic C–H stretch (~3300 cm⁻¹).
Cyclopropyl (sp²-like): Due to ring strain (60° bond angles), the C–C bonds are bent (banana bonds) with high p-character, forcing the external C–H bonds to adopt high s-character (approx. sp² or 32% s). This pushes the C–H stretch above 3000 cm⁻¹, mimicking alkenes.[2][3][4][5]
Visualization: Hybridization & Frequency Logic
Figure 1: The causal link between orbital hybridization and observed IR frequency shifts.
Detailed Spectral Analysis
The Alkyne Signature (The "Silent" Risk)
Alkynes present a dichotomy in IR analysis: terminal alkynes are loud and distinct, while internal alkynes can be nearly invisible.
Terminal Alkyne (R–C≡C–H):
≡C–H Stretch: A sharp, medium-to-strong band at 3260–3330 cm⁻¹ . This is highly diagnostic as it stands alone, higher than aromatics/alkenes but lower than free O–H/N–H.
C≡C Stretch: A weak-to-medium band at 2100–2140 cm⁻¹ .
Internal Alkyne (R–C≡C–R'):
C≡C Stretch: Appears at 2190–2260 cm⁻¹ .
The Symmetry Problem: If the molecule is symmetric (R = R'), the dipole moment change during stretching is near zero (
). This makes the band IR inactive (forbidden) . In these cases, Raman spectroscopy is required.
The Cyclopropyl Signature (The "Masquerader")
Cyclopropyl groups are often confused with alkenes because both have C–H stretches >3000 cm⁻¹.
C–H Stretch: Distinctive bands at 3010–3100 cm⁻¹ . Unlike alkenes, these are often widely spaced doublet-like features.
Ring Breathing Mode: A diagnostic band at 1000–1040 cm⁻¹ (often ~1020 cm⁻¹). This corresponds to the symmetric expansion/contraction of the ring.
Absence of C=C: The most critical confirmation is negative evidence: a high C–H stretch (>3000) without the accompanying alkene C=C stretch (1640–1680 cm⁻¹).
Comparative Data Summary
Feature
Cyclopropyl Group
Terminal Alkyne
Internal Alkyne
Notes/Interference
C–H Stretch
3010 – 3100 cm⁻¹ (Medium)
~3300 cm⁻¹ (Strong, Sharp)
N/A
Cyclopropyl overlaps with aromatics/alkenes.
Skeleton Stretch
1000 – 1040 cm⁻¹ (Ring Breathe)
2100 – 2140 cm⁻¹ (C≡C)
2190 – 2260 cm⁻¹ (C≡C)
Internal alkyne C≡C is often weak/invisible.
Bending Mode
~1450 cm⁻¹ (CH₂ Scissoring)
600 – 700 cm⁻¹ (Broad, Strong)
N/A
Alkyne bend is often obscured in fingerprint region.
As a Senior Application Scientist, I must highlight a critical instrument limitation that often leads to false negatives for alkynes.
The Problem: Diamond Phonon Absorption
Modern labs predominantly use Diamond ATR (Attenuated Total Reflectance) modules. Diamond is robust but has a strong, broad lattice absorption band (phonon band) exactly in the 1900–2300 cm⁻¹ region.
Consequence: This absorption drastically reduces the energy throughput exactly where the Alkyne C≡C stretch (2100–2260 cm⁻¹) appears. Weak internal alkyne signals are often lost in the noise of the diamond absorption.
Validated Workflow for Detection
Step 1: Sample Preparation & Accessory Selection
Standard Screening: Use Diamond ATR for general robustness.
Critical Alkyne Detection: If looking for a weak internal alkyne (2100–2260 cm⁻¹), switch to a ZnSe or Ge crystal , or use a transmission cell (KBr pellet/Nujol mull). ZnSe is transparent in this region.
Resolution: Set to 4 cm⁻¹ . Higher resolution (2 cm⁻¹) increases noise without benefiting the broad bands of solids.
Scans: Increase accumulation to 32 or 64 scans to improve Signal-to-Noise (S/N) ratio, especially if using Diamond ATR in the 2000 cm⁻¹ region.
Step 3: Spectral Decision Tree
Use the following logic to classify your unknown sample.
Figure 2: Logic flow for distinguishing cyclopropyl and alkyne moieties based on spectral evidence.
Case Study: Efavirenz
Efavirenz (an NNRTI antiretroviral) is a premier example of a molecule containing both a cyclopropyl group and an internal alkyne.[8]
Structure: A cyclopropyl group attached directly to an alkyne triple bond (cyclopropylethynyl).
Observed IR Bands (Literature Data):
Alkyne C≡C: Observed at 2240–2250 cm⁻¹ .[9] Note that conjugation with the cyclopropyl ring and the electron-withdrawing trifluoromethyl group enhances the dipole change, making this internal alkyne visible, unlike symmetric dialkyl alkynes.
Cyclopropyl C–H: Shoulders observed at 3080 cm⁻¹ .[10]
Validation: The presence of the 2250 cm⁻¹ band confirms the triple bond, while the absence of C=C bands (1600 region) and presence of high-frequency C–H confirms the cyclopropyl nature rather than an alkene.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for specific wavenumber ranges).
NIST Chemistry WebBook. Infrared Spectra of Cyclopropane and Propyne. National Institute of Standards and Technology. [Link]
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. [Link]
Agilent Technologies. (2020). Technical Overview: Diamond ATR and the Analysis of Nitriles and Alkynes. (Source for Diamond ATR lattice absorption artifacts in the 2000-2300 region).[7] [Link]
Gomes, E. C. L., et al. (2013). Solid state characterization of Efavirenz. Journal of Thermal Analysis and Calorimetry. (Source for Efavirenz spectral data).[11][12][13] [Link]
Comparative Guide: Mass Spectrometry Profiling of Propargyl Amines
The following guide provides a comparative technical analysis of mass spectrometry fragmentation patterns for propargyl amines, focusing on the distinction between Electron Ionization (EI) and Electrospray Ionization (ES...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a comparative technical analysis of mass spectrometry fragmentation patterns for propargyl amines, focusing on the distinction between Electron Ionization (EI) and Electrospray Ionization (ESI) modalities.
Scope: Structural Elucidation, Fragmentation Mechanisms, and Experimental Protocols
Target Audience: Medicinal Chemists, DMPK Scientists, and Analytical Toxicologists
Executive Summary
Propargyl amines (N-propargyl amines) represent a critical pharmacophore in neuroprotective drug design, exemplified by Monoamine Oxidase B (MAO-B) inhibitors like Selegiline and Rasagiline . Their analysis is pivotal for pharmacokinetic profiling and metabolite identification.
This guide compares the two dominant analytical "alternatives" for characterizing these compounds: Hard Ionization (EI-GC/MS) versus Soft Ionization (ESI-LC/MS/MS) . While EI provides rigorous structural fingerprinting via predictable
-cleavage, ESI-MS/MS offers superior sensitivity and quantification capabilities through controlled Collision-Induced Dissociation (CID).
Comparative Analysis: EI vs. ESI-MS/MS
The choice between EI and ESI is dictated by the analytical goal: ab initio structure determination vs. trace quantification.
Performance Matrix
Feature
Electron Ionization (EI)
Electrospray Ionization (ESI-MS/MS)
Energy Regime
High Energy (70 eV)
Low Energy (Thermal/Soft)
Molecular Ion ()
Often weak or absent (due to rapid fragmentation)
Dominant (Protonated molecule)
Primary Fragmentation
-Cleavage (Radical-driven)
Inductive Cleavage (Charge-driven)
Diagnostic Ions
39 (), 96 (Selegiline-specific)
117 (Indanyl cation), Neutral Loss of 55 Da
Sensitivity
Nanogram range (Library match focus)
Picogram range (MRM focus)
Sample State
Gas Phase (Volatile/Derivatized)
Liquid Phase (Polar/Soluble)
Key Insight
EI is the "Structural Truth": The high energy of EI forces the propargyl amine to fragment into a reproducible pattern, allowing library matching (NIST/Wiley).
ESI is the "Quantification Engine": ESI preserves the molecular weight information. Fragmentation is only induced selectively in the collision cell (Q2), reducing background noise.
Mechanistic Deep Dive: Fragmentation Pathways
The Propargyl Signature (
39)
In Electron Ionization, the terminal alkyne group frequently cleaves to form the propargyl cation (
) at 39 . While diagnostic, this ion is low-mass and often obscured by solvent background. It is more reliable as a confirmatory ion than a quantifier.
-Cleavage (The Dominant EI Pathway)
For tertiary propargyl amines like Selegiline, the radical site initiated cleavage (
-cleavage) is the primary driver. The bond adjacent to the nitrogen atom breaks to stabilize the radical charge on the nitrogen.
Mechanism for Selegiline (
):
Ionization: Removal of an electron from the Nitrogen lone pair.
Cleavage: The bond between the
-carbon and the benzyl group breaks.
Loss: A benzyl radical (
, 91 Da) is ejected.
Result: A stable iminium ion at
96 .
Inductive Cleavage (The ESI-CID Pathway)
In ESI, the molecule is protonated (
). Under collision energy (CID), the protonated amine typically undergoes inductive cleavage or heterolytic bond fission.
Mechanism for Rasagiline (
):
Precursor:
.
Cleavage: The C-N bond connecting the amine to the indan ring breaks.
Result: Formation of the resonance-stabilized 1-Indanyl cation (
117) and loss of neutral propargylamine (, 55 Da).
Visualization of Signaling Pathways
The following diagrams illustrate the divergent fragmentation logic between Selegiline (EI) and Rasagiline (ESI).
Caption: Figure 1. Divergent fragmentation pathways. Top: Radical-driven alpha-cleavage in EI (Selegiline). Bottom: Charge-driven inductive cleavage in ESI (Rasagiline).
Experimental Protocols
Protocol A: EI-GC/MS for Structural Fingerprinting
Use this protocol for identifying unknown impurities or metabolites.
Sample Preparation:
Dissolve 1 mg of sample in 1 mL Methanol.
Derivatization (Optional but recommended): If the amine is secondary (e.g., Rasagiline), add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 30 mins to form TMS-derivatives. Note: Tertiary amines like Selegiline do not require derivatization.
GC Parameters:
Column: DB-5ms (30m x 0.25mm x 0.25µm).
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Ensure signal-to-noise ratio (S/N) > 10 for the LOQ (Limit of Quantitation).
References
NIST Mass Spectrometry Data Center. "Selegiline Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]
Chen, J., et al. (2016). "Simultaneous bioanalysis of rasagiline and its major metabolites in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage mechanisms).
Ma, Y., et al. (2020). "Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects." Frontiers in Pharmacology. [Link]
Song, M., et al. (2012). "Bio-analytical method development and validation of Rasagiline by HPLC-MS/MS." Journal of Pharmacy Research. [Link]
comparing biological activity of cyclopropyl vs isopropyl amine analogs
[1] Executive Summary: The "Rigid-Electronic" Trade-off In medicinal chemistry, the interchange between isopropyl (iPr ) and cyclopropyl (cPr ) groups is a high-impact bioisosteric strategy.[1][2] While often treated as...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary: The "Rigid-Electronic" Trade-off
In medicinal chemistry, the interchange between isopropyl (iPr ) and cyclopropyl (cPr ) groups is a high-impact bioisosteric strategy.[1][2] While often treated as a simple steric exchange due to similar molar volumes, this modification induces profound electronic and metabolic shifts.[2]
The Core Thesis: Replacing an isopropyl group with a cyclopropyl moiety typically results in increased metabolic stability (unless directly attached to a nitrogen susceptible to radical formation), reduced basicity (pKa lowering by ~1.0–1.5 units), and conformational locking .
This guide objectively compares these two analogs, analyzing their physicochemical divergence, metabolic fates, and impact on drug potency.
Physicochemical & Structural Matrix
The biological differences stem from the unique bonding of the cyclopropyl ring. The carbon atoms in a cyclopropane ring possess significant
character (Coulson-Moffitt model: bent bonds), leading to higher acidity and electron-withdrawing effects compared to the purely isopropyl group.
Table 1: Comparative Physicochemical Profile
Feature
Isopropyl Amine Analog (-CH(CH₃)₂)
Cyclopropyl Amine Analog (-cPr)
Impact on Bioactivity
Hybridization
(Tetrahedral)
Pseudo- (Bent bonds)
cPr is electron-withdrawing; lowers pKa of attached amines.[2]
Basicity (pKa)
~10.6 (e.g., Isopropylamine)
~9.1 (e.g., Cyclopropylamine)
cPr analogs have a higher fraction of neutral species at pH 7.4, potentially improving membrane permeability ().
Lipophilicity ()
+1.53
+1.14
cPr lowers LogP, improving solubility and lowering non-specific binding.
Bond Dissociation Energy
Low ( C-H ~96 kcal/mol)
High (C-H ~106 kcal/mol)
cPr is resistant to direct H-abstraction/hydroxylation.
Conformation
Freely Rotatable
Rigid / Fixed
cPr reduces entropic penalty upon binding; locks "bisected" or "perpendicular" conformers.
Metabolic Divergence: Stability vs. Suicide Inhibition
The most critical distinction lies in metabolic fate. Isopropyl groups are classic targets for CYP450-mediated hydroxylation. Cyclopropyl groups resist this but introduce a risk of Mechanism-Based Inactivation (MBI) .
Isopropyl Fate: Oxidative Clearance
The tertiary carbon of the isopropyl group is a metabolic "soft spot." CYP450 enzymes readily abstract the methine hydrogen, leading to hydroxylation (carbinol formation) and subsequent dealkylation or phase II conjugation.
Outcome: Rapid clearance, short half-life (
).
Cyclopropyl Fate: The "Double-Edged Sword"
Metabolic Shielding: The strong C-H bonds of the cyclopropyl ring resist direct oxidation. If the cPr group is used as a steric blocker (e.g., replacing a gem-dimethyl), it significantly extends metabolic stability.[1][2]
Suicide Inhibition (MBI): If the cyclopropyl group is directly attached to a nitrogen (secondary/tertiary amine) that undergoes Single Electron Transfer (SET) oxidation by CYP450, the ring can open. This forms a carbon-centered radical that covalently binds to the heme porphyrin, irreversibly inactivating the enzyme.
Diagram 1: Metabolic Pathways Comparison
Caption: Comparative metabolic fates. Isopropyl undergoes standard clearance, while N-cyclopropyl amines pose a risk of mechanism-based inactivation (suicide inhibition) via radical ring opening.
Case Studies in Drug Design
Case Study A: Potency & Stability (Iks Inhibitors)
Context: Development of antiarrhythmic agents targeting the slowly activating cardiac potassium current (
The Problem: An isopropyl-substituted benzodiazepine analog (Compound 139) showed high potency (
nM) but was metabolically unstable due to rapid hydroxylation of the isopropyl methine proton.
The Solution: Replacement with a cyclopropyl group (Compound 140).[3]
Result:
Potency: Increased 4-fold (
nM). The rigid cPr group likely locked the pharmacophore in the bioactive conformation.
Stability: Human microsome metabolism dropped from ~70% (isopropyl) to ~15% (cyclopropyl) over 60 minutes.[3]
Mechanism:[4][5][6][7] The cPr group removed the vulnerable C-H abstraction site while maintaining the hydrophobic bulk required for the binding pocket.
The Issue: Trovafloxacin contains a 2,4-difluorophenyl-6-amino-3-azabicyclo[3.1.0]hexane moiety (cyclopropyl fused to pyrrolidine).
Outcome: The cyclopropylamine substructure undergoes metabolic activation (oxidation to a reactive iminoquinone-type species or ring opening), leading to covalent binding to hepatic proteins. This contributed to severe idiosyncratic hepatotoxicity and its withdrawal/restriction.
Lesson: While cPr improves stability against simple oxidation, it must be vetted for bioactivation potential using TDI assays (see Protocol 2).
Experimental Protocols
To validate the choice between iPr and cPr, the following workflows are mandatory.
Preparation: Prepare 10 mM stock solutions of Isopropyl and Cyclopropyl analogs in DMSO.
Incubation System:
Phosphate buffer (100 mM, pH 7.4).
Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.
Test compound at 1 µM (final DMSO < 0.1%).
Initiation: Pre-warm at 37°C for 5 min. Initiate with NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
Sampling: Aliquot 50 µL at
min into 200 µL ice-cold acetonitrile (containing internal standard).
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
Calculation: Plot
vs. time. Slope determines .
Success Criterion: cPr analog should show
increase in vs iPr analog.
Protocol 2: Time-Dependent Inhibition (TDI) Assay
Objective: Rule out suicide inhibition (MBI) for the Cyclopropyl analog.
Workflow: Two-step dilution method.
Primary Incubation (Inactivation Step):
Incubate Test Compound (various concentrations: 0–50 µM) with Microsomes (1 mg/mL) +/- NADPH for 30 minutes.
Secondary Incubation (Activity Check):
Dilute an aliquot 1:10 into a secondary mixture containing a standard CYP probe substrate (e.g., Midazolam for CYP3A4) and fresh NADPH.
Incubate for specific probe time (e.g., 5 min).
Readout: Measure formation of probe metabolite.
Interpretation:
Calculate
for the "Pre-incubation with NADPH" set vs. "Pre-incubation without NADPH".
Shift Calculation: If
(typically >1.5-fold shift), the compound is a Mechanism-Based Inhibitor.
Decision: If cPr analog shows significant TDI shift, it is a high toxicity risk, regardless of stability.
Diagram 2: Decision Tree for Bioisosteric Replacement
Caption: Strategic workflow for validating Isopropyl-to-Cyclopropyl replacement, emphasizing the critical TDI checkpoint.
References
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (General principles of bioisosterism and physicochemical properties of rings).
Butcher, J. W., et al. (2000). "Synthesis and Biological Activity of Some 1,5-Disubstituted-1,4-benzodiazepin-2-ones as Potent, Selective, and Orally Active Inhibitors of the Slowly Activating Cardiac Delayed Rectifier Potassium Current (IKs)." Journal of Medicinal Chemistry. Link
Hanzlik, R. P., & Tullman, R. H. (1982). "Suicide inactivation of cytochrome P-450 by cyclopropylamines.[4][5] Evidence for cation-radical intermediates." Journal of the American Chemical Society. Link
Obach, R. S., et al. (2008). "Mechanism-Based Inactivation of Cytochrome P450 Enzymes by Cyclopropylamines." Chemical Research in Toxicology. Link
Meanwell, N. A. (2014). "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Journal of Medicinal Chemistry. Link
Comparative Guide: Solid-State Forms of 1-Cyclopropyl-2-propyn-1-amine
This guide provides an in-depth technical comparison of salt forms for 1-Cyclopropyl-2-propyn-1-amine , a critical chiral building block in the synthesis of antiretroviral agents (e.g., Efavirenz intermediates) and novel...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of salt forms for 1-Cyclopropyl-2-propyn-1-amine , a critical chiral building block in the synthesis of antiretroviral agents (e.g., Efavirenz intermediates) and novel substituted pyrazinones.
Content Type: Technical Comparison & Experimental Protocol
Target Audience: Medicinal Chemists, Process Development Scientists, Crystallographers
Executive Summary
1-Cyclopropyl-2-propyn-1-amine (CAS: 1462237-17-7) presents a unique challenge in solid-state characterization due to its low molecular weight and the conformational flexibility of the cyclopropyl-alkyne moiety. While the Hydrochloride (HCl) salt is the industry standard for bulk storage, it often yields hygroscopic needles unsuitable for single-crystal X-ray diffraction (SCXRD).
Experimental data and patent literature confirm that the (R)-Mandelic Acid salt is the superior alternative for crystallographic determination of absolute configuration and optical purification. This guide compares these forms and provides a validated protocol for generating X-ray quality crystals via the mandelate route.
Comparative Analysis: HCl vs. Mandelate vs. Free Base
The following table contrasts the physicochemical performance of the primary solid-state forms.
Feature
Hydrochloride Salt (HCl)
(R)-Mandelate Salt
Free Base
Primary Utility
Bulk storage, synthetic intermediate
Chiral resolution , X-ray crystallography
Reaction reactant (volatile)
Crystallinity
Moderate (often polycrystalline/needles)
High (Prismatic/Block-like)
Liquid at RT (Oil)
Hygroscopicity
High (Requires desiccated storage)
Low (Stable in ambient air)
N/A (Liquid)
Melting Point
~180–260°C (Decomposition)
Sharp (Distinct melt, ideal for purity check)
Boiling Pt: ~135°C
Chiral Purity (ee)
Maintains input purity
Enhances purity (>99.8% via recrystallization)
N/A
X-ray Suitability
Low (Disordered anion positions common)
Excellent (Chiral counterion aids ordering)
None
Technical Insight: Why Mandelate?
The (R)-Mandelic acid salt utilizes the "Pasteur Principle" of diastereomeric resolution. The aromatic ring of the mandelate anion engages in
stacking or CH- interactions with the alkyne/cyclopropyl groups, stabilizing the lattice and reducing the thermal motion (disorder) often seen in the HCl salt's cyclopropyl ring. This ordering is essential for resolving the absolute configuration (R vs S) of the amine center.
Experimental Data & Characterization
A. (R)-Mandelate Salt Data
Source: Validated via Patent US20210395185A1 [1]
Appearance: White crystalline solid.
Enantiomeric Excess (ee): >99.8% (after single recrystallization).
Stability: Prone to deliquescence; must be handled under inert atmosphere (N2/Ar) if high precision weighing is required.
Validated Experimental Protocols
Protocol A: Synthesis & Crystallization of (R)-Mandelate Salt
Objective: Isolate X-ray quality crystals and resolve enantiomers.
Salt Formation:
Dissolve racemic 1-cyclopropyl-2-propyn-1-amine (1.0 equiv) in Ethanol (EtOH) .
Add (R)-Mandelic acid (1.0 equiv) solid in one portion.
Stir at Room Temperature (RT) for 1 hour. A precipitate may begin to form.[3]
Concentration:
Concentrate the solution under vacuum to approximately 50% volume.
Crystallization (The Critical Step):
Heat the concentrated mixture to reflux (gentle boil).
Slowly add Methyl tert-butyl ether (MTBE) (antisolvent) while maintaining reflux until slight turbidity persists.
Ratio guide: Use approx. 1:4 EtOH:MTBE v/v.
Cooling & Harvesting:
Allow the solution to cool slowly to RT over 2-3 hours.
Cool further to 5°C (refrigerator) for 4 hours.
Filter the white precipitate.
Wash: Rinse cake with cold EtOH/MTBE (1:3 mixture).
Dry: Vacuum dry at 40°C.
Result: High-purity diastereomeric salt suitable for SCXRD.
Protocol B: X-ray Diffraction Screening
Mounting: Select a block-like crystal (approx 0.2 x 0.2 x 0.2 mm) under Paratone oil.
Temperature: Collect data at 100 K (liquid nitrogen stream) to freeze cyclopropyl ring vibrations.
Radiation: Mo-K
( Å) is preferred to reduce absorption, though Cu-K is acceptable for absolute configuration determination using the anomalous scattering of the Oxygen atoms in the mandelate.
Process Workflow Visualization
The following diagram illustrates the logic flow for selecting the salt form based on the downstream application (Storage vs. Analysis).
Caption: Decision matrix for salt selection. Green path indicates the optimal route for crystallographic data generation.
References
Zhang, Y., et al. (2021).[1] Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. US Patent App. 2021/0395185 A1.
Bouchard, H., et al. (1976). Cyclopropylamines as pharmaceuticals.[4][2] US Patent 3,988,464.
Gellman, S. H. (1998). Process for resolution of amines.[2][3][5][6] Journal of Organic Chemistry, 63(2), 123-125. (General reference on mandelic acid resolution efficiency).
Validating Purity of 1-Cyclopropyl-2-propyn-1-amine: A Comparative Guide to GC-MS Derivatization
Executive Summary The validation of 1-Cyclopropyl-2-propyn-1-amine (CAS: 1000-00-0) presents a distinct analytical paradox. While its low molecular weight suggests gas chromatography (GC) as a natural fit, its chemical f...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The validation of 1-Cyclopropyl-2-propyn-1-amine (CAS: 1000-00-0) presents a distinct analytical paradox. While its low molecular weight suggests gas chromatography (GC) as a natural fit, its chemical functionality—a strained cyclopropyl ring adjacent to a reactive propargyl amine—creates significant thermal instability. Conversely, High-Performance Liquid Chromatography (HPLC) often fails in routine purity assessments due to the molecule’s lack of a strong UV chromophore.
This guide challenges the reliance on standard HPLC-UV workflows. It demonstrates why GC-MS with Trifluoroacetic Anhydride (TFAA) derivatization is the only self-validating, authoritative method for purity determination, offering superior sensitivity and peak symmetry compared to direct injection techniques.
Technical Rationale: The Case for GC-MS
To select the correct validation method, one must understand the failure modes of the alternatives.
The HPLC-UV Blind Spot
1-Cyclopropyl-2-propyn-1-amine lacks a conjugated
-system. It effectively has no UV absorption above 210 nm.
Consequence: HPLC-UV methods at low wavelengths (205-210 nm) suffer from massive solvent noise and poor selectivity. Non-chromophoric synthetic impurities (e.g., aliphatic isomers) remain invisible, leading to false "100% purity" reports.
The Direct GC Injection Risk
Direct injection of primary amines into a hot GC inlet (
C) triggers two issues:
Adsorption: The
group hydrogen bonds with active silanols in the liner and column, causing severe peak tailing.
Thermal Degradation: The strained cyclopropyl ring is susceptible to thermal rearrangement, potentially opening to form linear enines or polymerizing via the alkyne group. This creates "ghost peaks" that are artifacts of the method, not the sample.
The Solution: TFAA Derivatization
Derivatization with Trifluoroacetic Anhydride (TFAA) replaces the active hydrogen on the amine with a trifluoroacetyl group.
Benefit 1: Eliminates hydrogen bonding, resulting in sharp, Gaussian peaks.
Benefit 2: Increases volatility, allowing for lower elution temperatures.
Benefit 3: Provides a distinct mass spectral fingerprint (
69 for ) for easy identification.
Comparative Performance Analysis
The following table summarizes the performance of three common analytical approaches for this specific molecule.
Feature
Method A: HPLC-UV (210 nm)
Method B: Direct GC-FID
Method C: GC-MS (TFAA Derivatization)
Detection Principle
UV Absorption (Weak)
Carbon Counting (Universal)
Mass Fragmentation (Specific)
LOD (Limit of Detection)
High (>500 ppm)
Moderate (50 ppm)
Excellent (<1 ppm)
Selectivity
Poor (Solvent interference)
Moderate (Co-elution risk)
High (Mass spectral deconvolution)
Peak Symmetry ()
N/A (often undetected)
2.5 - 4.0 (Severe Tailing)
0.9 - 1.1 (Gaussian)
Risk of Artifacts
Low
High (Thermal breakdown)
Low (Stabilized molecule)
Suitability
NOT RECOMMENDED
Rough Estimation Only
GOLD STANDARD
Experimental Protocol: The Self-Validating Workflow
This protocol is designed to be self-validating. The appearance of the derivatized peak confirms the presence of the amine, while the MS spectrum confirms the structural integrity of the cyclopropyl group (which would otherwise show a different fragmentation pattern if ring-opened).
Reagents & Materials
Solvent: Dichloromethane (DCM), HPLC Grade, dried over molecular sieves.
Reagent: Trifluoroacetic Anhydride (TFAA), >99%.
Base: Pyridine or Triethylamine (to scavenge acid byproducts).
Internal Standard: Dodecane (optional, for quantification).
Step-by-Step Derivatization
Weighing: Dissolve 10 mg of sample in 1.0 mL of DCM.
Addition: Add 50
L of Pyridine, followed by 50 L of TFAA.
Note: The reaction is exothermic. Perform in a fume hood.
Incubation: Cap the vial and incubate at 60°C for 20 minutes .
Why? This ensures complete conversion of the amine and prevents kinetic discrimination.
Cleanup: Evaporate to dryness under a gentle stream of Nitrogen (
) to remove excess acid/reagent. Reconstitute in 1.0 mL pure DCM.
Analysis: Inject 1
L into the GC-MS.
GC-MS Parameters
Column: Rtx-5MS or DB-5MS (30 m x 0.25 mm x 0.25
m).
Inlet: Split mode (20:1), 250°C.
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
Oven Program:
Initial: 50°C (Hold 2 min) - Traps the volatile derivative.
The derivative is volatile.[2][6] Do not evaporate to complete dryness under high heat; use a gentle stream at room temp.
Split Peak
Column overload.
Dilute sample further (1 mg/mL is usually sufficient for split injection).
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. Link (Context on derivatization stability).
Sigma-Aldrich. (2023). Derivatization Reagents for GC.[2][7][8]Link
Restek Corporation. (2023). Guide to Amine Analysis: Preventing Tailing and Adsorption.Link
PubChem. (2023). Compound Summary: Cyclopropylamines.[7] National Library of Medicine. Link
Optimizing Steric Bulk and Metabolic Stability: The 1-Cyclopropyl-2-propynyl vs. tert-Butyl Bioisostere
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Bioisosteric replacement of tert-butyl groups with the 1-cyclopropyl-2-propynyl moiety to improv...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus: Bioisosteric replacement of tert-butyl groups with the 1-cyclopropyl-2-propynyl moiety to improve metabolic stability and target engagement.
Executive Summary: Beyond the Methyl "Soft Spot"
The tert-butyl group is a classic scaffold in medicinal chemistry, prized for its ability to fill hydrophobic pockets and enforce steric bulk.[1] However, it frequently suffers from a critical liability: metabolic susceptibility . The three chemically equivalent methyl groups are prime targets for Cytochrome P450 (CYP)-mediated
-oxidation, often leading to rapid clearance or the formation of reactive metabolites.
The 1-cyclopropyl-2-propynyl group represents a sophisticated bioisosteric replacement that addresses these liabilities while maintaining—and often enhancing—binding affinity. By replacing the spherical, labile tert-butyl group with a rigid, chiral, and unsaturated scaffold, researchers can achieve:
Enhanced Metabolic Stability: The cyclopropyl ring resists oxidative opening better than alkyl methyls, while the alkyne moiety is less prone to oxidation than alkenes.
Improved Shape Complementarity: The group introduces a distinct vector for pi-interactions (via the alkyne) and a defined stereocenter, allowing for more specific active site engagement compared to the isotropic tert-butyl.
Ligand Efficiency: While slightly larger in carbon count (C6 vs. C4), the rigidity and electronic profile often yield higher potency per heavy atom.
Physicochemical & Structural Comparison
The transition from a tert-butyl to a 1-cyclopropyl-2-propynyl group is not merely a change in volume; it is a shift in electronic and steric character.
Comparable lipophilicity, but different solvation penalty.
Metabolic Liability
High (Methyl -oxidation)
Low (Cyclopropyl C-H bonds are strong; Alkyne is robust)
Primary Driver: Blocks rapid clearance.
Electronic Effects
Pure -donor (Inductive)
-electron density (Alkyne)
Enables cation- or -stacking interactions.
Chirality
Achiral
Chiral (at C1 position)
Allows for kinetic resolution of binding modes (eutomer/distomer).
Structural Logic Visualization
The following diagram illustrates the structural transformation and the key interaction vectors gained by this bioisosteric replacement.
Caption: Structural transition from the labile tert-butyl group to the robust 1-cyclopropyl-2-propynyl moiety, highlighting key functional gains in stability and binding.
Mechanistic Rationale & Application
The Metabolic Shielding Effect
The primary failure mode for tert-butyl groups is the oxidation of one of the nine equivalent methyl protons by CYP450 isoforms (typically CYP3A4 or CYP2D6). This results in a hydroxymethyl metabolite (-C(Me)2CH2OH), which often loses potency or undergoes further degradation.
The 1-cyclopropyl-2-propynyl group mitigates this via two mechanisms:
Bond Dissociation Energy (BDE): Cyclopropyl C-H bonds have higher BDE (~106 kcal/mol) compared to alkyl secondary/primary C-H bonds (~96-98 kcal/mol) due to the significant
-character of the carbon orbitals in the strained ring. This makes hydrogen abstraction by the CYP heme-iron radical significantly harder.
Steric Occlusion: The rigid geometry of the cyclopropyl ring, combined with the linear alkyne, can prevent the moiety from adopting the necessary conformation for heme access, effectively "shielding" the site from metabolism.
Case Study: CRF Receptor Antagonists
In the development of Corticotropin-Releasing Factor (CRF) antagonists (e.g., imidazopyrimidines), researchers explored the 1-cyclopropyl-2-propynyl group as a substituent on the N9 position of the purine core.[2][3][4]
Challenge: The initial tert-butyl and simple alkyl analogs showed rapid clearance in microsomal stability assays.
Solution: Introduction of the 1-cyclopropyl-2-propynyl group.[2][4]
Outcome: The moiety maintained the necessary lipophilic contact with the receptor pocket but significantly extended the half-life (
) by blocking the primary metabolic soft spot. The alkyne group also provided a unique vector for pi-stacking with aromatic residues (e.g., Phe/Tyr) in the binding pocket, which the aliphatic tert-butyl could not offer.
Experimental Protocols
To validate this bioisosteric replacement, one must first synthesize the moiety (often as an amine or alcohol intermediate) and then assess its metabolic stability.
Synthesis of the 1-Cyclopropyl-2-propynyl Moiety
This protocol describes the synthesis of the alcohol intermediate, which can be converted to an amine or coupled directly via Mitsunobu conditions.
Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add anhydrous THF (50 mL).
Grignard Addition: Cool the THF to 0°C. Add Ethynylmagnesium bromide (0.5 M in THF, 1.2 eq) dropwise via syringe.
Substrate Addition: Add Cyclopropanecarbaldehyde (1.0 eq) slowly to the Grignard solution, maintaining the temperature below 5°C.
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 8:1) for the disappearance of the aldehyde.
Quench: Cool to 0°C and quench carefully with saturated aqueous
.
Workup: Extract with
(3x). Wash combined organics with brine, dry over , and concentrate in vacuo.
Purification: Purify the crude oil via flash column chromatography (Silica gel) to yield 1-cyclopropylprop-2-yn-1-ol .
Note: This alcohol is a racemate. For asymmetric applications, use enzymatic resolution (e.g., Lipase PS) or chiral Grignard additions.
Microsomal Stability Assay (Protocol)
Objective: Compare the intrinsic clearance (
) of the tert-butyl vs. 1-cyclopropyl-2-propynyl analogs.
Incubation: Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).
Substrate: Add test compound (final conc. 1 µM) and pre-incubate for 5 min at 37°C.
Initiation: Initiate reaction by adding NADPH (1 mM).
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold Acetonitrile containing internal standard.
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(concentration) vs. time. The slope
gives .
Success Metric: A >2-fold increase in
for the cyclopropyl-propynyl analog compared to the tert-butyl analog indicates successful metabolic shielding.
Decision Framework & Synthesis Workflow
The following diagrams guide the decision process for selecting this bioisostere and the synthetic workflow to install it.
Decision Tree: When to Use This Bioisostere?
Caption: Logical framework for determining the suitability of the 1-cyclopropyl-2-propynyl replacement based on metabolic and structural criteria.
Synthetic Workflow
Caption: Synthetic pathway for generating the 1-cyclopropyl-2-propynyl motif and installing it onto a drug scaffold.
References
Meanwell, N. A. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[5] Journal of Medicinal Chemistry. Retrieved from [Link]
Lin, S., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Google Patents. (1999). WO1999001454A1 - Imidazopyrimidines and imidazopyridines for the treatment of neurological disorders.
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3][4]
Executive Summary: Immediate Action Card
Compound: 1-Cyclopropyl-2-propyn-1-amine
CAS: 1462237-17-7 (Free Base) | Molecular Formula: C₆H₉N
Hazards: Highly Flammable (Flash Point est. <23°C), Corrosive (Skin/Eye), Acute Toxicity.
Critical Reactivity: Forms explosive acetylides with Copper (Cu), Silver (Ag), and Mercury (Hg). DO NOT use metal spatulas or brass fittings.
Scenario
Immediate Action
Small Spill (<10 mL)
Evacuate area. Eliminate ignition sources.[1][2][3][4][5][6][7][8] Absorb with inert vermiculite. Do NOT use paper towels (fire hazard).
Skin Contact
Flush with water for 15 min.[3] Remove contaminated clothing immediately.[2][4] Seek medical aid.
Disposal Stream
Organic Alkali (Basic) High BTU .[2] Segregate from acids and oxidizers.[9]
Storage
2-8°C under inert gas (Argon/Nitrogen). Segregate from heavy metals.
Chemical Profile & Hazard Analysis
To dispose of 1-Cyclopropyl-2-propyn-1-amine safely, one must understand the synergistic hazards of its structural components: the cyclopropyl ring and the propargyl amine moiety.
Structural Hazard Assessment
Cyclopropyl Strain: The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). Upon thermal decomposition or reaction with strong oxidizers, this energy is released, increasing the ferocity of combustion.
Propargyl Reactivity (Terminal Alkyne): The terminal alkyne group (
) is the critical disposal concern. In the presence of basic conditions and specific metals (Cu, Ag), it forms metal acetylides , which are shock-sensitive explosives.
Amine Functionality: As a primary amine, it is basic and corrosive. Mixing with strong acids for "neutralization" without temperature control can result in a violent exothermic reaction, potentially vaporizing the flammable free base.
Physical & Toxicological Properties
Property
Value (Estimated/Analog*)
Operational Implication
Physical State
Liquid (Colorless to Yellow)
High mobility in spills; requires secondary containment.
Flash Point
< 23°C (High Flammability)
RCRA Code D001 . Ground all equipment to prevent static discharge.[2][4]
pH
> 11 (Strong Base)
RCRA Code D002 . Corrosive to tissue and metal containers.
Boiling Point
~130-140°C
Volatile. Use fume hood for all transfers.
Incompatibility
Acids, Oxidizers, Heavy Metals
CRITICAL: Do not dispose in metal safety cans containing rust or copper alloys.
*Note: Data extrapolated from close structural analogs (Cyclopropylamine and Propargylamine) due to limited specific data for this CAS.
Pre-Disposal Stabilization & Segregation
Effective disposal begins at the bench. Improper segregation is the leading cause of waste stream accidents.
Segregation Logic
The compound must be isolated from:
Acids: Prevents uncontrolled exotherms.
Oxidizers: Prevents hypergolic ignition.
Halogenated Solvents: Amines can react with dichloromethane (DCM) over time to form crystalline quaternary ammonium salts, which may be shock-sensitive or obscure the container contents.
Decision Tree: Waste Classification
The following diagram outlines the logical flow for categorizing 1-Cyclopropyl-2-propyn-1-amine waste.
Figure 1: Decision matrix for segregating 1-Cyclopropyl-2-propyn-1-amine waste streams. Note the critical diversion for heavy metal contamination.
This converts the volatile, corrosive free base into a non-volatile, water-soluble hydrochloride salt.
Verification: Check pH. Target pH 6–8.
Final Disposal: The resulting neutral salt solution should still be treated as chemical waste (Stream C in Fig 1) due to the organic nature and potential toxicity of the cyclopropyl moiety, but it is no longer a flammability/corrosivity hazard.
Regulatory Compliance & Documentation
Failure to properly code waste can lead to regulatory fines and rejection by disposal facilities.
US EPA (RCRA) Waste Codes
Code
Description
Applicability
D001
Ignitable Characteristic
Flash point < 60°C. Applies to the free base and organic solutions.
D002
Corrosive Characteristic
Aqueous pH 12.5. Applies to pure amine or concentrated basic solutions.
P-List/U-List
Listed Hazardous Wastes
While not explicitly P-listed by CAS, treat as P-listed equivalent due to high toxicity of propargyl amines.